3-Chloro-2,6-difluorophenylacetonitrile
Description
Properties
IUPAC Name |
2-(3-chloro-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMFXRCXFGDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378566 | |
| Record name | 3-Chloro-2,6-difluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-55-4 | |
| Record name | 3-Chloro-2,6-difluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,6-difluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261762-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic route from commercially available starting materials, providing in-depth experimental protocols and expected yields for each step.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 2,6-difluorotoluene. The pathway involves:
-
Electrophilic Aromatic Chlorination: Introduction of a chlorine atom onto the aromatic ring of 2,6-difluorotoluene to yield 3-chloro-2,6-difluorotoluene.
-
Benzylic Bromination: Selective radical bromination of the methyl group of 3-chloro-2,6-difluorotoluene to form 3-chloro-2,6-difluorobenzyl bromide.
-
Nucleophilic Cyanation: Conversion of the benzyl bromide to the final product, this compound, via a nucleophilic substitution reaction with a cyanide salt.
The overall synthetic scheme is presented below:
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. The yields are based on reported procedures for analogous substrates and represent expected values under optimized conditions.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Electrophilic Chlorination | 2,6-Difluorotoluene | 3-Chloro-2,6-difluorotoluene | Cl₂, FeCl₃ | Dichloromethane | 25 | 4-6 | ~85 |
| 2 | Benzylic Bromination | 3-Chloro-2,6-difluorotoluene | 3-Chloro-2,6-difluorobenzyl bromide | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 77 (reflux) | 2-4 | ~80-90 |
| 3 | Cyanation | 3-Chloro-2,6-difluorobenzyl bromide | This compound | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 25-40 | 1-2 | >90 |
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2,6-difluorotoluene
Principle: This reaction proceeds via an electrophilic aromatic substitution where chlorine, activated by a Lewis acid catalyst (FeCl₃), substitutes a hydrogen atom on the benzene ring of 2,6-difluorotoluene. The fluorine atoms are deactivating and ortho-, para-directing. Due to steric hindrance at the positions ortho to the fluorine atoms, chlorination is directed to the para position relative to one of the fluorine atoms, yielding the desired 3-chloro-2,6-difluorotoluene.
Experimental Workflow:
Procedure:
-
To a stirred solution of 2,6-difluorotoluene (1.0 eq) in dry dichloromethane, add anhydrous iron(III) chloride (0.05 eq) under a nitrogen atmosphere.
-
Cool the mixture in an ice bath and slowly bubble chlorine gas (1.1 eq) through the solution.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to afford 3-chloro-2,6-difluorotoluene as a colorless liquid.
Step 2: Synthesis of 3-Chloro-2,6-difluorobenzyl bromide
Principle: This reaction is a free-radical halogenation at the benzylic position. N-Bromosuccinimide (NBS) serves as a source of bromine radicals, and Azobisisobutyronitrile (AIBN) acts as a radical initiator. The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
Experimental Workflow:
Procedure:
-
A mixture of 3-chloro-2,6-difluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-chloro-2,6-difluorobenzyl bromide, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
Principle: This is a nucleophilic substitution reaction (SN2) where the cyanide ion from sodium cyanide displaces the bromide from 3-chloro-2,6-difluorobenzyl bromide. A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction.
Experimental Workflow:
Procedure:
-
In a round-bottom flask, sodium cyanide (1.2 eq) is dissolved in dimethyl sulfoxide (DMSO).[1]
-
To this stirred solution, a solution of 3-chloro-2,6-difluorobenzyl bromide (1.0 eq) in a small amount of DMSO is added dropwise at room temperature. A slight exotherm may be observed.
-
The reaction mixture is stirred at room temperature or slightly warmed (e.g., 40°C) for 1-2 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-2,6-difluorophenylacetonitrile, identified by the CAS number 261762-55-4, is a halogenated aromatic nitrile.[1] Its structural features, including the chloro and fluoro substituents on the phenyl ring, make it a compound of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceutical agents and agrochemicals. The presence of multiple halogen atoms can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties that are critical in drug design. This document provides a detailed overview of its known physicochemical properties, drawing from available chemical databases and literature.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetonitrile | [2] |
| CAS Number | 261762-55-4 | [1] |
| Molecular Formula | C₈H₄ClF₂N | [2][3] |
| Molecular Weight | 187.57 g/mol | [2] |
| Monoisotopic Mass | 187.00003 Da | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1F)CC#N)F)Cl | [3] |
| InChI | InChI=1S/C8H4ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | [2][3] |
| InChIKey | NGGMFXRCXFGDMP-UHFFFAOYSA-N | [2][3] |
| Predicted XlogP | 2.4 | [3] |
| Physical State | Solid (Assumed based on similar structures) | N/A |
| Solubility | Immiscible with water (Predicted based on structure and XlogP) | [4] |
Experimental Protocols and Methodologies
Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in the provided search results. However, the synthesis of related fluorinated benzonitriles and phenylacetonitriles often follows established synthetic routes. A generalized workflow for the synthesis and subsequent characterization is presented below.
General Synthetic Workflow
The synthesis of a target compound like this compound typically involves the reaction of appropriate precursors, followed by extraction and purification to isolate the final product. The diagram below illustrates a conceptual workflow.
Caption: A generalized workflow for chemical synthesis.
Physicochemical Characterization Workflow
Once synthesized and purified, the compound undergoes a series of analytical tests to confirm its identity and determine its physicochemical properties.
Caption: Workflow for analytical characterization.
Reactivity and Stability
While specific stability data for this compound is not available, general chemical principles suggest the following:
-
Stability: The compound is expected to be stable under normal laboratory conditions, stored in a tightly sealed container in a dry, well-ventilated place.[5]
-
Reactivity: The nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The aromatic ring can participate in further substitution reactions, though the existing electron-withdrawing halogen substituents may deactivate the ring towards electrophilic substitution.
-
Incompatible Materials: Avoid strong reducing agents, acids, bases, and oxidizing agents.[5]
-
Hazardous Decomposition: Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and hydrogen halide gases.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 261762-55-4) is not available in the searched resources. Therefore, it must be handled with the care accorded to a substance of unknown toxicity. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation of any dust or vapors.[5] Ensure adequate ventilation.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Store locked up.[5][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Chemical waste is generally classified as hazardous.[5]
References
An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetonitrile for Researchers and Drug Development Professionals
CAS Number: 261762-55-4
Chemical Structure:
This guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and drug development. It details the compound's chemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of bioactive molecules, particularly kinase inhibitors.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₄ClF₂N |
| Molecular Weight | 187.58 g/mol |
| CAS Number | 261762-55-4[1] |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| SMILES | C1=CC(=C(C(=C1F)CC#N)F)Cl |
Experimental Protocols
A robust and reproducible experimental protocol for the synthesis of this compound is crucial for its application in research and development. The following protocol is a generalized method based on the well-established nucleophilic substitution of a benzyl halide with a cyanide salt.
Synthesis of this compound from 3-Chloro-2,6-difluorobenzyl Bromide
Materials:
-
3-Chloro-2,6-difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloro-2,6-difluorobenzyl bromide (1.0 equivalent) in a suitable solvent such as DMSO or ethanol.
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 to 1.5 equivalents) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites that allow for further molecular elaboration. The chloro and fluoro substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Role as a Pharmaceutical Intermediate:
The nitrile group in this compound is a versatile functional group that can be converted into various other functionalities such as amines, carboxylic acids, and amides, which are common moieties in drug molecules. The substituted phenyl ring provides a scaffold for the synthesis of a diverse range of compounds.
Potential in Kinase Inhibitor Synthesis:
Mandatory Visualizations
Synthesis Pathway of this compound
Logical Workflow for Application in Drug Discovery
References
An In-Depth Technical Guide on 3-Chloro-2,6-difluorophenylacetonitrile: Current Understanding and Future Directions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, publicly available scientific literature does not contain specific details regarding the biological mechanism of action of 3-Chloro-2,6-difluorophenylacetonitrile. This document summarizes the available chemical and physical data and provides a framework for potential future investigation into its biological activities. The compound is primarily documented as a chemical intermediate in synthesis processes.
Chemical and Physical Properties
This compound is a halogenated aromatic nitrile. Its chemical structure and properties are summarized below. This information is crucial for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H4ClF2N | PubChem[1] |
| Molecular Weight | 187.57 g/mol | CymitQuimica[2] |
| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetonitrile | PubChem[1] |
| CAS Number | Not explicitly found for this specific isomer combination in searches. | |
| Canonical SMILES | C1=CC(=C(C(=C1F)CC#N)F)Cl | PubChem[1] |
| InChI Key | NGGMFXRCXFGDMP-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 186.99948 Da | PubChem[1] |
| Predicted XLogP3 | 2.4 | PubChem[1] |
| Physical Description | Likely a solid at room temperature, based on related compounds. |
Synthesis and Potential Applications
Based on available literature, this compound and related structures are typically synthesized through multi-step organic reactions. While specific synthesis protocols for this exact molecule were not found, similar compounds are created via nucleophilic substitution or other standard aromatic chemistry techniques.
Given its structure, this compound is likely a valuable intermediate in the synthesis of more complex molecules, potentially including:
-
Pharmaceuticals: The phenylacetonitrile scaffold is present in various biologically active molecules. The specific halogenation pattern of this compound could be leveraged to fine-tune the electronic and steric properties of a final drug candidate.
-
Agrochemicals: Similar halogenated aromatic compounds are used in the development of pesticides and herbicides.
-
Materials Science: The nitrile group can be a useful functional handle for polymerization or for creating liquid crystals and other advanced materials.
Postulated Biological Activity and Mechanism of Action (Hypothetical)
While no specific biological activity has been reported for this compound, we can hypothesize potential areas of investigation based on its chemical structure. The presence of a phenylacetonitrile core and specific halogen substitutions suggests several possibilities that would require experimental validation.
Potential as an Enzyme Inhibitor
Many small molecules with similar structures act as inhibitors of various enzymes. The nitrile group could potentially interact with active site residues, while the halogenated phenyl ring could provide specificity through hydrophobic and halogen-bonding interactions.
Potential as an Ion Channel Modulator
The lipophilic nature of the halogenated aromatic ring could facilitate its interaction with the lipid membranes of cells, potentially allowing it to modulate the function of ion channels.
Proposed Experimental Workflow for Elucidation of Mechanism of Action
To investigate the potential biological activity of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy.
References
Uncharted Territory: The Biological Activity of 3-Chloro-2,6-difluorophenylacetonitrile Remains Undefined
An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 3-Chloro-2,6-difluorophenylacetonitrile. Despite its availability as a chemical reagent, no peer-reviewed studies detailing its pharmacological, toxicological, or any other biological effects have been published to date.
Currently, this compound is primarily documented as a chemical intermediate. It serves as a building block in the synthesis of other, more complex molecules that are investigated for potential use as agricultural chemicals or pharmaceuticals. However, the intrinsic biological activity of the core molecule itself has not been a subject of published research.
Chemical databases, such as PubChem, provide physicochemical properties of the compound but explicitly state the absence of literature data on its biological activities. This lack of information prevents the creation of a detailed technical guide as requested, which would necessitate quantitative data, experimental protocols, and an understanding of its mechanism of action.
While direct data is absent, the chemical structure of this compound, featuring a halogenated phenyl ring and a nitrile group, is found in various biologically active molecules. For instance, research on dichlorophenylacrylonitriles, which can be synthesized from dichlorophenylacetonitrile precursors, has indicated potential cytotoxic effects against breast cancer cell lines. However, it is crucial to emphasize that these findings are not directly transferable to this compound, as minor structural changes can lead to vastly different biological outcomes.
The presence of the reactive nitrile group and the halogenated aromatic structure suggests that the compound could be a candidate for further investigation in drug discovery and medicinal chemistry. These features offer potential sites for chemical modification to create novel compounds with desired biological properties.
Until dedicated research is conducted and published, any discussion of the potential biological activity of this compound would be purely speculative. Therefore, a comprehensive technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be provided at this time. The scientific community awaits foundational research to elucidate the role, if any, that this compound may play in biological systems.
3-Chloro-2,6-difluorophenylacetonitrile literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,6-difluorophenylacetonitrile is a halogenated aromatic nitrile that holds significance as a potential intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern offers a unique scaffold for the development of novel compounds. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, plausible synthetic routes, and the characterization data of related compounds. Due to the limited publicly available experimental data for this specific molecule, this review also details established protocols for the synthesis of key precursors and analogous structures to provide a foundational understanding for researchers.
Chemical and Physical Properties
Currently, there is a notable absence of experimentally determined physical and spectral data for this compound in peer-reviewed literature. The information available is primarily computational.
Table 1: Chemical and Predicted Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 261762-55-4 | Vendor Data |
| Molecular Formula | C₈H₄ClF₂N | Calculated |
| Molecular Weight | 187.58 g/mol | Calculated |
| IUPAC Name | 2-(3-Chloro-2,6-difluorophenyl)acetonitrile | IUPAC |
| Synonyms | 3-Chloro-2,6-difluorobenzyl cyanide | Common |
| Predicted XlogP | 2.4 | PubChem[1] |
Table 2: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.00731 | 128.5 |
| [M+Na]⁺ | 209.98925 | 141.8 |
| [M-H]⁻ | 185.99275 | 130.1 |
| [M+NH₄]⁺ | 205.03385 | 147.8 |
| [M+K]⁺ | 225.96319 | 136.6 |
CCS: Collision Cross Section
Plausible Synthetic Pathways
Caption: Plausible synthetic pathway for this compound.
Synthesis of Key Intermediates: Benzyl Halides
The critical step in the proposed synthesis is the formation of a 3-chloro-2,6-difluorobenzyl halide from the corresponding toluene. Standard free-radical halogenation methods are applicable here.
Experimental Protocol: Synthesis of 2,6-Difluorobenzyl Bromide (Analogous Protocol) [2]
This protocol for a structurally similar compound can be adapted for the synthesis of 3-chloro-2,6-difluorobenzyl bromide.
-
Materials:
-
2,6-Difluorotoluene
-
Hydrobromic acid (40% mass fraction)
-
Hydrogen peroxide (30% mass fraction)
-
Dichloromethane (or another suitable organic solvent)
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,6-difluorotoluene (1.0 eq), hydrobromic acid (1.5 eq), and dichloromethane.
-
Under illumination (e.g., with a tungsten lamp), heat the mixture to reflux.
-
Slowly add hydrogen peroxide (2.0 eq) dropwise. The rate of addition should be controlled to maintain a steady reaction.
-
After the addition is complete, continue refluxing for 10 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium sulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain 2,6-difluorobenzyl bromide.
-
Cyanation of Benzyl Halides
The conversion of a benzyl halide to a phenylacetonitrile is a standard nucleophilic substitution reaction.[3][4]
Experimental Protocol: General Cyanation of a Benzyl Halide [4]
-
Materials:
-
Benzyl halide (e.g., 3-chloro-2,6-difluorobenzyl bromide)
-
Sodium cyanide or potassium cyanide (1.0 - 1.2 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the benzyl halide in ethanol.
-
Add a solution of sodium or potassium cyanide in ethanol.
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC or GC). The presence of water should be minimized to avoid the formation of benzyl alcohol as a byproduct.[4]
-
After cooling, filter off any inorganic salts.
-
Remove the ethanol under reduced pressure.
-
The resulting crude phenylacetonitrile can be purified by distillation or chromatography.
-
Caption: General experimental workflow for the cyanation of a benzyl halide.
Background and Applications in Drug Discovery
Halogenated organic molecules, particularly those containing chlorine and fluorine, are of significant interest in medicinal chemistry.[5] The presence of these halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Phenylacetonitrile derivatives serve as versatile building blocks in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and central nervous system agents.
While specific biological activities or signaling pathway involvements for this compound have not been reported, its structural motifs are present in various biologically active compounds. The 2,6-difluoro substitution pattern is known to influence the conformation of the phenyl ring, which can be crucial for receptor binding. The chloro substituent provides an additional site for potential modification or can contribute to the overall electronic properties of the molecule.
The primary foreseeable application of this compound is as an intermediate in the synthesis of more complex molecules for screening in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical transformations.
Conclusion
This compound is a compound with potential utility in pharmaceutical and chemical research. Although detailed experimental data for this specific molecule is scarce in the public domain, this guide provides a robust framework for its synthesis based on well-established chemical principles and protocols for analogous compounds. The provided synthetic pathways and experimental considerations offer a starting point for researchers aiming to prepare and utilize this compound in their work. Further research is warranted to fully characterize its physical and chemical properties and to explore its potential applications in the development of novel bioactive molecules.
References
- 1. PubChemLite - this compound (C8H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetonitrile
An Examination of a Niche Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,6-difluorophenylacetonitrile, with the Chemical Abstracts Service (CAS) number 261762-55-4, is a halogenated aromatic nitrile.[1] Its structure is characterized by a phenylacetonitrile core with chlorine and two fluorine substituents on the benzene ring. While the field of fluorinated organic compounds is rich with molecules of significant pharmaceutical and agrochemical importance, publicly available information on this specific isomer is notably scarce. This guide aims to provide a comprehensive overview of the existing technical data for this compound, while also drawing a clear distinction from its more extensively documented isomer, 3-chloro-2,6-difluorobenzonitrile. Due to the limited published research on the target compound, this document will also discuss the history and synthesis of its benzonitrile counterpart to provide broader context within this chemical class.
Discovery and History
The discovery and historical development of this compound are not well-documented in publicly accessible scientific literature or patent databases. Its CAS number, 261762-55-4, points to its registration as a distinct chemical entity, but the initial synthesis or discovery remains elusive.
In contrast, the related compound, 3-chloro-2,6-difluorobenzonitrile (CAS 86225-73-2), emerged in the early 1980s as a key intermediate in the synthesis of 2,6-difluorobenzonitrile.[2] Patents from this era highlight the importance of 2,6-difluorobenzonitrile as a precursor to various agricultural chemicals and pharmaceuticals.[2] Given the structural similarity, it is plausible that this compound was synthesized in the course of research into fluorinated phenylacetic acid derivatives or as part of exploratory chemistry in the agrochemical or pharmaceutical sectors. However, without direct citations, its specific origins remain speculative.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₂N | [3] |
| Molecular Weight | 187.57 g/mol | [4] |
| Predicted XlogP | 2.4 | [3] |
| Predicted Hydrogen Bond Donor Count | 0 | [3] |
| Predicted Hydrogen Bond Acceptor Count | 1 | [3] |
| Predicted Rotatable Bond Count | 1 | [3] |
| Predicted Exact Mass | 186.999482 | [3] |
| Predicted Monoisotopic Mass | 186.999482 | [3] |
| Predicted Topological Polar Surface Area | 23.8 Ų | [3] |
| Predicted Heavy Atom Count | 12 | [3] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the current body of scientific literature.
However, a general synthetic approach to phenylacetonitriles often involves the cyanation of a corresponding benzyl halide. A plausible, though unconfirmed, synthetic route could therefore be the reaction of 3-chloro-2,6-difluorobenzyl bromide or chloride with a cyanide salt, such as sodium or potassium cyanide.
For illustrative purposes, the documented synthesis of the related intermediate, 3-chloro-2,6-difluorobenzonitrile , is presented below, as described in European Patent EP0073372A1.[2] This is a multi-step process starting from 2,3,6-trichlorobenzonitrile.
Example Experimental Protocol: Synthesis of 3-Chloro-2,6-difluorobenzonitrile[2]
Step 1: Fluorination of 2,3,6-trichlorobenzonitrile
-
Reactants: 2,3,6-trichlorobenzonitrile (20.6 g), potassium fluoride (13.9 g), N-methyl-2-pyrrolidone (100 g).
-
Procedure: A solution of 2,3,6-trichlorobenzonitrile in N-methyl-2-pyrrolidone is prepared. Potassium fluoride is added to this solution. The reaction mixture is heated to 190°C and stirred for 4 hours. After cooling, the mixture is filtered to remove potassium fluoride and potassium chloride. Water is added to the filtrate to induce phase separation. The organic phase is then distilled to yield 3-chloro-2,6-difluorobenzonitrile.
-
Reported Yield: 95%
-
Boiling Point: 95°C at 11 mmHg
Step 2: Reduction to 2,6-difluorobenzonitrile
The patent further describes the reduction of 3-chloro-2,6-difluorobenzonitrile to 2,6-difluorobenzonitrile using hydrogen gas in the presence of a palladium-carbon catalyst.
The following diagram illustrates the general workflow for the synthesis of 2,6-difluorobenzonitrile, where 3-chloro-2,6-difluorobenzonitrile is a key intermediate.
Applications and Biological Relevance
There are no specific, documented applications of this compound in drug development or agrochemicals. Its potential utility would likely be as a building block in organic synthesis. The presence of reactive sites—the nitrile group and the halogenated benzene ring—allows for a variety of chemical transformations.
The broader class of fluorinated phenylacetonitriles and their derivatives are known to be intermediates in the synthesis of compounds with a range of biological activities. For instance, related structures can be found in the backbones of non-steroidal anti-inflammatory drugs (NSAIDs) and certain classes of pesticides. However, without direct evidence, any proposed biological relevance for derivatives of this compound would be purely speculative. Consequently, there are no known signaling pathways associated with this compound or its immediate derivatives.
Conclusion
This compound remains a compound with a limited public profile. While its existence is confirmed, a thorough understanding of its discovery, history, and applications is hindered by a lack of published research. The available data is largely predictive, and detailed experimental protocols for its synthesis and characterization are not available. It is crucial for researchers to distinguish it from its more well-documented isomer, 3-chloro-2,6-difluorobenzonitrile, which has a clearer history as an intermediate in the agrochemical industry. Further research and publication are necessary to fully elucidate the chemical and biological significance of this compound.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,6-difluorophenylacetonitrile is a substituted aromatic nitrile that holds potential as a scaffold in medicinal chemistry due to its unique electronic and structural properties conferred by the halogen substituents. This technical guide provides a comprehensive overview of the known structural analogs and derivatives of this core molecule. It details synthetic strategies for creating derivatives, presents available quantitative biological activity data, and outlines experimental protocols for key reactions. The guide also visualizes synthetic pathways and logical relationships to aid in the design and development of novel compounds for therapeutic applications. While specific data for derivatives of this compound is limited in publicly available literature, this guide draws upon information from closely related halogenated and fluorinated phenylacetonitrile analogs to provide a foundational understanding for researchers in the field.
Introduction
The phenylacetonitrile scaffold is a versatile building block in organic synthesis and is a recurring motif in a variety of biologically active compounds. The introduction of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound, with two ortho-fluorine atoms and a meta-chloro atom, presents a unique electronic environment that can influence its reactivity and interaction with biomolecules. This guide explores the synthesis of structural analogs and derivatives by modifying both the aromatic ring and the acetonitrile functional group, and summarizes the reported biological activities of related compounds.
Synthetic Strategies and Derivatives
The chemical reactivity of this compound allows for the synthesis of a diverse range of derivatives. Key reaction sites include the aromatic ring, the benzylic position (α-carbon), and the nitrile group.
Reactions at the Benzylic Position (α-Carbon)
The α-protons of phenylacetonitriles are acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles.
-
Alkylation: Introduction of alkyl groups at the α-carbon can be achieved via phase-transfer catalysis.
-
Condensation Reactions: The active methylene group can participate in condensation reactions, such as the Knoevenagel condensation with aldehydes or ketones, to yield α,β-unsaturated nitrile derivatives (phenylacrylonitriles).
Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to several other important functional groups.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a primary amide or a carboxylic acid.
-
Reduction: Reduction of the nitrile group can lead to the formation of a primary amine.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with various reagents to form heterocyclic compounds, such as thiazoles or triazoles.
Reactions on the Aromatic Ring
The existing halogen substituents direct further electrophilic aromatic substitution, although the ring is deactivated. Nucleophilic aromatic substitution (SNA_r) of one of the fluorine atoms may also be possible under specific conditions.
Biological Activities of Related Compounds
While specific biological data for derivatives of this compound are not widely reported, studies on structurally similar halogenated and fluorinated phenylacetonitriles and their derivatives have revealed a range of biological activities.
Antimicrobial Activity
Halogenated compounds are known to exhibit significant antimicrobial properties. Methoxy-substituted phenylacrylonitrile derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]
Cytotoxic and Anticancer Activity
The presence of fluorine atoms in organic molecules has been shown to enhance their cytotoxic potential against cancer cell lines.[2][3] For instance, certain fluorinated isatin derivatives have been investigated as potential anticancer agents.[4] Structure-activity relationship (SAR) studies on fluoroquinolones have also highlighted the contribution of fluorine to their anticancer effects.[5]
Quantitative Data
The following table summarizes the antimicrobial activity of methoxy-substituted phenylacrylonitrile derivatives, which serve as representative examples of the type of quantitative data that can be generated for analogs of this compound.
| Compound | Organism | MIC (mg/mL)[1] | MBC (mg/mL)[1] |
| 2a | Escherichia coli | 2.5 | 5 |
| Pseudomonas aeruginosa | 5 | 10 | |
| Staphylococcus aureus | 6.25 | 12.5 | |
| Bacillus cereus | 12.5 | 12.5 | |
| 2b | Escherichia coli | 12.5 | 25 |
| Pseudomonas aeruginosa | 12.5 | 25 | |
| Staphylococcus aureus | 12.5 | 25 | |
| Bacillus cereus | 12.5 | 12.5 | |
| 2c | Escherichia coli | 5 | 10 |
| Pseudomonas aeruginosa | 12.5 | 25 | |
| Staphylococcus aureus | 6.25 | 12.5 | |
| Bacillus cereus | 12.5 | 12.5 |
Experimental Protocols
The following are detailed experimental protocols for key reactions that can be adapted for the synthesis of derivatives of this compound.
Protocol 1: Knoevenagel Condensation for the Synthesis of Phenylacrylonitrile Derivatives
This protocol is adapted from the synthesis of methoxy-substituted phenylacrylonitrile derivatives.[1]
Materials:
-
Substituted phenylacetonitrile (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve the substituted phenylacetonitrile and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure phenylacrylonitrile derivative.
-
Characterize the product using FT-IR, NMR, and mass spectrometry.
Protocol 2: Synthesis of Thiazole Derivatives from α-Haloketones
This protocol describes a general method for the synthesis of thiazoles, which can be adapted using a derivative of this compound as a starting material.[2]
Materials:
-
α-Haloketone derivative (1.0 eq)
-
Thioamide or thiourea (1.0 eq)
-
Ethanol or DMF (solvent)
Procedure:
-
Dissolve the α-haloketone and the thioamide/thiourea in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final thiazole derivative by spectroscopic methods.
Visualizations
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships relevant to the derivatives of this compound.
Caption: Synthetic pathway for phenylacrylonitrile derivatives via Knoevenagel condensation.
Caption: Potential transformations of the nitrile group.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The synthetic routes and biological activities of related halogenated and fluorinated phenylacetonitriles outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives of the core molecule. Quantitative structure-activity relationship (QSAR) studies on such a library would be invaluable for identifying the key structural features that govern their biological activity and for the rational design of more potent and selective compounds. Further investigation into the mechanisms of action of active derivatives will be crucial for their development as potential drug candidates. The exploration of this chemical space holds significant promise for the discovery of novel antimicrobial and anticancer agents.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Evaluation of Novel Bufalin Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of 3-Chloro-2,6-difluorophenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Chloro-2,6-difluorophenylacetonitrile (CAS No. 261762-55-4). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values obtained from computational models, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
Chemical Structure and Properties
-
IUPAC Name: 2-(3-Chloro-2,6-difluorophenyl)acetonitrile
-
Molecular Formula: C₈H₄ClF₂N
-
Molecular Weight: 187.57 g/mol
-
CAS Number: 261762-55-4
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | m | 1H | Ar-H |
| ~ 7.1 - 7.3 | m | 1H | Ar-H |
| ~ 4.0 | s | 2H | -CH₂ -CN |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 (dd) | C -F |
| ~ 157 (dd) | C -F |
| ~ 132 (m) | Ar-C H |
| ~ 125 (m) | Ar-C -Cl |
| ~ 117 | -C N |
| ~ 115 (m) | Ar-C H |
| ~ 110 (dd) | Ar-C -CH₂ |
| ~ 18 | -C H₂-CN |
Predicted in CDCl₃ at 100 MHz. 'd' denotes doublet, 'm' denotes multiplet due to C-F coupling.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Weak | Aromatic C-H stretch |
| ~ 2930 - 2960 | Weak | Aliphatic C-H stretch (-CH₂) |
| ~ 2250 - 2260 | Medium | C≡N (nitrile) stretch |
| ~ 1600 - 1620 | Medium | Aromatic C=C stretch |
| ~ 1200 - 1300 | Strong | C-F stretch |
| ~ 750 - 850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
The following data is based on predicted values for various adducts.[1]
| Adduct | m/z |
| [M+H]⁺ | 188.00731 |
| [M+Na]⁺ | 209.98925 |
| [M-H]⁻ | 185.99275 |
| [M]⁺ | 186.99948 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI positive and/or negative.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for maximum signal intensity.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and common adducts ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a potential synthetic route for this compound and the subsequent analytical workflow for its characterization.
Caption: Proposed synthesis and analytical workflow for this compound.
References
Technical Whitepaper: Preliminary In Vitro Studies of Phenylacetonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for preliminary in vitro studies involving the specific compound 3-Chloro-2,6-difluorophenylacetonitrile did not yield any direct experimental data. The following guide is therefore based on published in vitro studies of structurally related phenylacetonitrile and phenylacrylonitrile derivatives to provide an overview of the potential screening and evaluation methodologies for this class of compounds.
Introduction
Phenylacetonitrile and its derivatives represent a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. While direct in vitro studies on this compound are not publicly available, research on analogous structures, particularly substituted phenylacrylonitriles, has revealed promising cytotoxic and antimicrobial activities. This whitepaper will synthesize the available data on these related compounds to present a comprehensive overview of their in vitro evaluation, including experimental protocols and quantitative findings.
In Vitro Anticancer Activity of Phenylacetonitrile Derivatives
Several studies have investigated the anticancer potential of phenylacetonitrile derivatives against various cancer cell lines. The primary mechanism of action for some of these derivatives appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for various phenylacetonitrile derivatives from the available literature.
Table 1: Growth Inhibition (GI₅₀) of Dichlorophenylacrylonitrile Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound | Structure | GI₅₀ (µM) | Selectivity for MCF-7 |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | Derivative of 3,4-dichlorophenylacetonitrile | 0.56 ± 0.03 | High |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | Derivative of 3,4-dichlorophenylacetonitrile | 0.127 ± 0.04 | 260-fold |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | Derivative of 3,4-dichlorophenylacetonitrile | 0.030 ± 0.014 | Not Specified |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | Derivative of 3,4-dichlorophenylacetonitrile | 0.034 ± 0.01 | Not Specified |
Table 2: Cytotoxic Activity (IC₅₀) of Methoxy-Substituted Aryl Acrylonitrile Derivatives [2]
| Compound | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) |
| Compound 2a | MCF-7 | 131 | 44 |
| Compound 2b | MCF-7 | >1000 | >1000 |
| Compound 2c | MCF-7 | >1000 | >1000 |
| Compound 2a | A549 | >1000 | >1000 |
| Compound 2b | A549 | >1000 | >1000 |
| Compound 2c | A549 | >1000 | >1000 |
Table 3: Inhibitory Activity of a 2-Phenylacrylonitrile Derivative [3]
| Compound | Cell Line | IC₅₀ (nM) |
| Compound 1g2a | HCT116 | 5.9 |
| Compound 1g2a | BEL-7402 | 7.8 |
Experimental Protocols
This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.
-
Dissolution: Dissolve the starting phenylacetonitrile (e.g., 3,4-dichloro- or 2,6-dichlorophenylacetonitrile) and an appropriate aldehyde in a suitable solvent such as ethanol.
-
Condensation Reaction: Add a base (e.g., 20% NaOH) dropwise to the solution at a controlled temperature to initiate the Knoevenagel condensation.
-
Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 30 minutes) and monitor the progress by techniques like Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Purification: Filter the precipitate, wash it with water, and dry it at room temperature. Further purification can be achieved by recrystallization or column chromatography.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, BEL-7402, MCF-7) in 96-well plates at a specific density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized phenylacetonitrile derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis and in vitro screening of phenylacetonitrile derivatives and a proposed mechanism of action for cytotoxic analogs.
References
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape of 3-Chloro-2,6-difluorophenylacetonitrile: A Guide for Researchers
For Immediate Release
Shanghai, China – December 28, 2025 – Researchers, scientists, and drug development professionals handling 3-Chloro-2,6-difluorophenylacetonitrile now have a consolidated, albeit limited, technical guide on its safety and toxicity profile. This document summarizes the currently available public information and provides context based on structurally related compounds.
Disclaimer: Detailed toxicological studies, including quantitative data (e.g., LD50 values), specific genotoxicity, carcinogenicity, and reproductive toxicity assessments for this compound, are not publicly available at this time. The following information is extrapolated from data on similar chemical structures and should be interpreted with caution. All handling and experimental procedures should be conducted with the utmost care, adhering to established safety protocols for handling potentially hazardous materials.
Hazard Identification and Classification
Based on information for structurally similar compounds, this compound is anticipated to be classified as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation.
Table 1: GHS Hazard Statements for Structurally Similar Phenylacetonitrile and Benzonitrile Derivatives
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Acute Toxicity, Dermal | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Harmful if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
This table is a qualitative summary based on related compounds and does not represent experimentally determined classifications for this compound.
Potential Toxicological Profile
Due to the lack of specific data, the toxicological profile is inferred from related halogenated acetonitriles and benzonitriles.
Acute Toxicity
No specific LD50 values for this compound have been identified in the public domain. Phenylacetonitrile, a related compound, is known to be toxic by ingestion, inhalation, and skin absorption.
Genotoxicity
Studies on halogenated acetonitriles, a class of compounds to which this compound belongs, have shown mixed results in genotoxicity assays. Some analogues are mutagenic in bacterial reverse mutation assays (Ames test) and can induce sister chromatid exchange in mammalian cells[1]. Benzonitrile has also been shown to induce micronuclei in V79 cells[2]. However, other studies on nitrile fragrance ingredients found that while some were positive in in-vitro tests, they were negative in in-vivo micronucleus assays[3]. Without specific testing, the genotoxic potential of this compound remains unconfirmed.
Carcinogenicity
There is inadequate evidence for the carcinogenicity of most halogenated acetonitriles in experimental animals[1]. Long-term carcinogenicity bioassays for this compound have not been found.
Developmental and Reproductive Toxicity
Developmental toxicity has been observed for some halogenated acetonitriles, often in the presence of maternal toxicity[4][5]. These effects can include reduced fertility and increased early implantation failure[4]. The potential for this compound to cause developmental or reproductive effects is unknown.
Experimental Protocols (General)
In the absence of specific studies on this compound, the following are generalized experimental protocols for key toxicological endpoints, based on OECD guidelines. These are provided for informational purposes to guide potential future studies.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Model: Typically, female rats of a standard laboratory strain are used.
-
Housing and Acclimation: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to standard diet and water ad libitum. They are acclimated for at least 5 days before the study.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered by gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. This sequential process continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.
-
Exposure: Duplicate cell cultures are exposed to at least three analyzable concentrations of the test substance, both with and without a metabolic activation system (S9 mix).
-
Harvest and Slide Preparation: At a predetermined time after exposure, cells are treated with a metaphase-arresting agent, harvested, and slides are prepared.
-
Metaphase Analysis: Chromosomes are analyzed microscopically for structural aberrations.
-
Data Analysis: The number of cells with chromosomal aberrations at each concentration is compared to the negative control.
Signaling Pathways
No information regarding the specific signaling pathways affected by this compound has been identified. The toxicity of some nitriles is linked to the metabolic release of cyanide, which can inhibit cellular respiration. The metabolism of aromatic nitriles can involve ring-hydroxylation and modification of the nitrile group[6]. Fluorine substitution can significantly alter the metabolic profile of a compound[7][8][9].
Conclusion and Recommendations
The current publicly available data on the safety and toxicity of this compound is insufficient for a comprehensive risk assessment. Researchers and drug development professionals should treat this compound as potentially hazardous and handle it with appropriate personal protective equipment and engineering controls. It is strongly recommended that a battery of toxicological tests, including acute toxicity, genotoxicity, and developmental toxicity screens, be conducted to establish a definitive safety profile for this compound. Until such data is available, all work with this compound should proceed with a high degree of caution.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Chloro-2,6-difluorophenylacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in the preparation of complex organic molecules, particularly for the pharmaceutical industry. This document outlines its application in the synthesis of bioactive compounds and provides detailed experimental protocols for its key transformations.
Introduction
This compound is a versatile building block in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted phenyl ring, allows for a variety of chemical modifications. The presence of the chlorine and fluorine atoms on the phenyl ring provides steric and electronic properties that are often sought after in the design of novel therapeutic agents. This document details its use in the synthesis of substituted amines and nitro compounds, which are valuable precursors for drug discovery.
Application 1: Reduction of the Nitrile Group to a Primary Amine
A significant application of this compound is its reduction to the corresponding primary amine, (3-chloro-2,6-difluorophenyl)methanamine. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, including kallikrein inhibitors which have therapeutic potential in treating conditions like diabetic retinopathy and diabetic macular edema.[1] The resulting amine can be further elaborated, for instance, by amide bond formation, to generate complex molecular architectures.
Experimental Protocol: Reduction of this compound
This protocol describes a general method for the reduction of the nitrile to the primary amine, as outlined in patent literature.[1][2][3][4][5] The choice of reducing agent may vary depending on the desired scale and available laboratory equipment.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride (LAH), Sodium borohydride with a catalyst, Borane, or Catalytic Hydrogenation)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)
-
Standard work-up and purification equipment (e.g., separating funnel, rotary evaporator, chromatography columns)
Procedure (using Lithium Aluminum Hydride):
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the nitrile to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield (3-chloro-2,6-difluorophenyl)methanamine.
Quantitative Data:
| Reaction Transformation | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Nitrile Reduction | Lithium Aluminum Hydride | THF | Reflux | 2-4 h | Not specified |
| Nitrile Reduction | Sodium Borohydride / NiCl₂ or CoCl₂ | Methanol | Room Temp | 1-3 h | Not specified |
| Nitrile Reduction | Catalytic Hydrogenation (Pd, Pt, or Raney Ni) | Ethanol/Methanol | Room Temp | 4-24 h | Not specified |
Note: Yields are highly dependent on the specific reaction conditions and scale. The patent literature does not specify exact yields for this particular substrate but describes the method as a standard procedure.
Caption: Workflow for the reduction of this compound.
Application 2: Electrophilic Nitration of the Aromatic Ring
This compound can undergo electrophilic aromatic substitution, such as nitration, to introduce a nitro group onto the phenyl ring. This reaction yields (3-chloro-2,6-difluoro-5-nitrophenyl)acetonitrile, a compound that can be further functionalized, for example, by reducing the nitro group to an amine, providing another point of modification for the synthesis of complex molecules.[6]
Experimental Protocol: Nitration of this compound
This protocol is based on a general procedure described in the patent literature for the nitration of the title compound.[6]
Materials:
-
This compound
-
Tetramethylammonium nitrate
-
Trifluoromethanesulfonic anhydride
-
Methylene chloride (DCM)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 equivalent) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add tetramethylammonium nitrate (1.1 - 1.5 equivalents) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 - 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture into ice-water and stir for 15-30 minutes.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, (3-chloro-2,6-difluoro-5-nitrophenyl)acetonitrile, can be purified by column chromatography.
Quantitative Data:
| Reaction Transformation | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Electrophilic Nitration | Tetramethylammonium nitrate, Trifluoromethanesulfonic anhydride | Methylene Chloride | 0 °C | 1-2 h | Not specified |
Note: The patent does not provide a specific yield for this reaction.
Caption: Logical pathway for the nitration of this compound.
References
- 1. US11084809B2 - N-((HET)arylmethyl)-heteroaryl-carboxamides compounds as kallikrein inhibitors - Google Patents [patents.google.com]
- 2. WO2016083820A1 - N-((het)arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors, - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP4039681A1 - N-((het)arylmethyl)-heteroaryl-carboxamid-verbindungen als plasma-kallikrein-inhibitoren - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 3-Chloro-2,6-difluorophenylacetonitrile as a Versatile Building Block for the Synthesis of Pharmaceutical Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2,6-difluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its unique substitution pattern, featuring two fluorine atoms and one chlorine atom on the phenyl ring, along with a reactive nitrile group, allows for diverse chemical transformations. This makes it an attractive scaffold for the generation of novel drug candidates, particularly kinase inhibitors and channel modulators. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pyrazole intermediate, which is a common core in many biologically active molecules.
Key Applications
The primary application of this compound in pharmaceutical synthesis is its conversion to substituted pyrazole derivatives. Pyrazoles are a well-established class of heterocyclic compounds known to exhibit a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: Many pyrazole-containing molecules have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
Ion Channel Modulation: Substituted pyrazoles have been identified as modulators of ion channels, such as the Calcium Release-Activated Calcium (CRAC) channels, which play a vital role in immune cell activation.[1]
-
Enzyme Inhibition: The pyrazole scaffold is also found in inhibitors of other key enzymes, such as PRMT5 (Protein Arginine Methyltransferase 5), a target in cancer therapy.
The presence of the chloro and difluoro substituents on the phenyl ring of the resulting pyrazole can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability.
Synthesis of a Key Pharmaceutical Intermediate: 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine
A pivotal intermediate that can be synthesized from this compound is 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine. This compound serves as a versatile precursor for the synthesis of a wide array of more complex pharmaceutical agents. The synthetic route involves a cyclization reaction with hydrazine.
Experimental Workflow
The overall workflow for the synthesis and purification of 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine is depicted below.
Detailed Experimental Protocol
Materials:
-
This compound (MW: 187.57 g/mol )
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (18.76 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask and stir the mixture until the starting material is completely dissolved.
-
Reagent Addition: Slowly add hydrazine hydrate (80% solution, 12.5 g, 0.2 mol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the collected solid under vacuum at 50 °C for 4 hours to obtain the crude product.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine as a crystalline solid.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 18.76 g (0.1 mol) |
| Product | 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine |
| Theoretical Yield | 21.96 g |
| Actual Yield (after recrystallization) | 18.67 g |
| Yield (%) | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 145-147 °C |
Application in Targeting Disease-Relevant Signaling Pathways
The synthesized pyrazole intermediate can be further elaborated to target key signaling pathways implicated in various diseases. Two such pathways are the CRAC channel signaling pathway, relevant for autoimmune diseases, and the PRMT5 signaling pathway, a target in oncology.
CRAC Channel Signaling Pathway
The Calcium Release-Activated Calcium (CRAC) channel pathway is crucial for T-cell activation and immune responses.[1] Dysregulation of this pathway is associated with autoimmune disorders.
PRMT5 Signaling Pathway in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that is overexpressed in various cancers and plays a role in tumorigenesis through the regulation of gene expression and other cellular processes.
This compound is a highly valuable building block for the synthesis of pharmaceutically relevant pyrazole derivatives. The straightforward and efficient protocol for its conversion to 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine provides a versatile platform for the development of novel therapeutics targeting critical disease pathways such as CRAC channel signaling and PRMT5-mediated oncogenesis. The presented data and protocols offer a solid foundation for researchers in drug discovery and development to explore the potential of this promising chemical entity.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of highly functionalized aromatic scaffolds. The substrate, 3-Chloro-2,6-difluorophenylacetonitrile, is a valuable building block in medicinal chemistry and materials science. The presence of three activating groups—two fluorine atoms and a nitrile group—renders the aromatic ring highly susceptible to nucleophilic attack, facilitating the displacement of the chlorine atom. This reactivity allows for the introduction of a diverse array of functional groups, leading to the synthesis of novel compounds with potential applications in drug discovery and development. The resulting substituted 2,6-difluorophenylacetonitrile derivatives are of particular interest as intermediates for the synthesis of biologically active molecules.[1][2][3]
Reaction Principles
The nucleophilic aromatic substitution on this compound typically proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of the ortho and para fluorine and nitrile substituents. Aromaticity is subsequently restored by the expulsion of the chloride leaving group. The general transformation is depicted below:
Figure 1: General scheme of nucleophilic aromatic substitution on this compound.
Data Presentation
The following table summarizes representative yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are illustrative yields based on typical SNAr reactions on similarly activated aromatic halides and may vary depending on the specific reaction conditions.[4][5]
| Entry | Nucleophile (Nu-H) | Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Representative Yield (%) |
| 1 | Morpholine | Morpholine | K₂CO₃ | DMF | 80 | 6 | 2-(3-Morpholino-2,6-difluorophenyl)acetonitrile | 85 |
| 2 | Piperidine | Piperidine | K₂CO₃ | DMF | 80 | 6 | 2-(3-(Piperidin-1-yl)-2,6-difluorophenyl)acetonitrile | 88 |
| 3 | Aniline | Aniline | NaH | THF | 65 | 12 | 2-(3-(Phenylamino)-2,6-difluorophenyl)acetonitrile | 75 |
| 4 | Methanol | Sodium Methoxide | - | Methanol | 65 | 8 | 2-(3-Methoxy-2,6-difluorophenyl)acetonitrile | 92 |
| 5 | Ethanol | Sodium Ethoxide | - | Ethanol | 78 | 8 | 2-(3-Ethoxy-2,6-difluorophenyl)acetonitrile | 90 |
| 6 | Phenol | Phenol | K₂CO₃ | DMSO | 100 | 12 | 2-(3-Phenoxy-2,6-difluorophenyl)acetonitrile | 82 |
| 7 | Thiophenol | Thiophenol | K₂CO₃ | DMAc | 100 | 10 | 2-(3-(Phenylthio)-2,6-difluorophenyl)acetonitrile | 89 |
| 8 | Sodium Azide | Sodium Azide | - | DMF/H₂O | 100 | 4 | 2-(3-Azido-2,6-difluorophenyl)acetonitrile | 95 |
Experimental Protocols
Protocol 1: General Procedure for Amination Reactions
This protocol describes a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard reaction glassware with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the appropriate anhydrous solvent (e.g., DMF for K₂CO₃ as base, THF for NaH as base).
-
Add the base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) to the solution.
-
Add the corresponding amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (see table above) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If DMF is the solvent, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If THF is the solvent, quench the reaction carefully with water.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkoxylation and Thiolation Reactions
This protocol outlines a general method for the synthesis of aryl ethers and thioethers from this compound.
Materials:
-
This compound
-
Alcohol or Thiol (e.g., methanol, phenol, thiophenol)
-
Base (e.g., Sodium Methoxide, Potassium Carbonate)
-
Anhydrous solvent (e.g., Methanol, DMSO, DMAc)
-
Standard reaction glassware with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the appropriate anhydrous solvent.
-
Add the base (for alcohols like phenol or thiols, use K₂CO₃, 2.0 eq; for simple alcohols, the corresponding sodium alkoxide can be used as the reagent and solvent).
-
Add the alcohol or thiol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.
Caption: Logical relationship of the SNAr reaction on this compound.
Signaling Pathways and Applications in Drug Development
While specific signaling pathways for 3-substituted-2,6-difluorophenylacetonitrile derivatives are not extensively documented, the structural motifs are prevalent in compounds targeting a range of biological pathways. Fluorinated aromatic rings are common in kinase inhibitors, where the fluorine atoms can modulate binding affinity and metabolic stability. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. For instance, derivatives of aminopyrazines, which can be synthesized from related nitrile precursors, have been identified as potent FGFR inhibitors, impacting the MAPK and AKT signaling pathways.[3] The diverse functionalities that can be introduced via this SNAr reaction allow for the generation of compound libraries for screening against various therapeutic targets, including kinases, proteases, and GPCRs, which are implicated in oncology, inflammation, and infectious diseases.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,6-difluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of crude this compound, covering common laboratory techniques such as recrystallization, flash column chromatography, and vacuum distillation. Additionally, methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined.
Potential Impurities:
Crude this compound may contain various impurities arising from the synthetic route. These can include:
-
Unreacted starting materials and reagents.
-
Isomeric byproducts: Positional isomers of the starting materials or the product.
-
Hydrolysis products: Formation of the corresponding carboxylic acid or amide.
-
Solvent residues: Residual solvents from the reaction or work-up.
-
Products of side reactions: Such as over-alkylation or elimination products.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of purification. The following table summarizes the applicability of each technique.
| Purification Technique | Principle | Ideal for Removing | Scale | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solid impurities, and impurities with different solubility profiles. | Milligrams to Kilograms | High purity achievable, cost-effective for large scale. | Requires a suitable solvent, potential for product loss in the mother liquor. |
| Flash Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Impurities with different polarities. | Milligrams to Grams | Good separation of complex mixtures, versatile. | Can be time-consuming, requires solvent and stationary phase. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Volatile impurities and non-volatile residues. | Grams to Kilograms | Effective for thermally sensitive compounds with high boiling points. | Requires specialized equipment, may not separate compounds with close boiling points. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a few drops of a different solvent from the list below.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. If it dissolves, it is a potential recrystallization solvent.
-
Allow the hot solution to cool to room temperature and then in an ice bath to observe crystal formation.
Suggested Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Ethyl acetate
-
Toluene
-
Hexane/Heptane
-
Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)
General Recrystallization Protocol (Example with Ethanol/Water):
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add water dropwise to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
| Parameter | Value |
| Starting Material | Crude this compound |
| Solvent System | Ethanol/Water |
| Expected Yield | 70-90% (highly dependent on initial purity) |
| Expected Purity | >99% (by HPLC) |
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.
Protocol for Thin-Layer Chromatography (TLC) Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with different solvent systems (e.g., varying ratios of ethyl acetate in hexane).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.
Flash Column Chromatography Protocol:
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase. The amount of silica gel should be 50-100 times the weight of the crude material.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent (e.g., dichloromethane). Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elute the Column: Apply the mobile phase to the top of the column and use gentle air pressure to force the solvent through the silica gel.
-
Collect Fractions: Collect the eluent in fractions and monitor the separation by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
| Parameter | Example Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10-20% Ethyl Acetate in Hexane (v/v) |
| Elution Mode | Isocratic or Gradient |
| TLC Rf (target) | ~0.25 in 15% Ethyl Acetate/Hexane |
| Expected Purity | >98% (by HPLC) |
Purification by Vacuum Distillation
For thermally stable compounds with a high boiling point, vacuum distillation is an excellent method for removing non-volatile impurities and some volatile solvents. A patent for the closely related compound, 3-chloro-2,6-difluorobenzonitrile, reports a boiling point of 95°C at 11 mmHg, which can serve as a good starting point.
Vacuum Distillation Protocol:
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charge the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Evacuate the System: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the distillate that comes over at a constant temperature and pressure. It is advisable to collect a forerun fraction to remove any low-boiling impurities.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the flask.
| Parameter | Estimated Value |
| Boiling Point | ~95-105 °C |
| Pressure | ~10-15 mmHg |
| Expected Purity | >99% (by GC) |
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and thermally stable compounds and is particularly useful for identifying and quantifying residual solvents and volatile impurities.
Typical GC-MS Method Parameters:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 amu |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for selecting a primary purification technique.
analytical methods for the quantification of 3-Chloro-2,6-difluorophenylacetonitrile
Application Notes for the Quantification of 3-Chloro-2,6-difluorophenylacetonitrile
Introduction
This compound is a chemical intermediate potentially used in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for stability studies. This document provides an overview of potential , including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided protocols are intended as a starting point for method development and validation by analytical scientists.
Analytical Method Overview
The choice of analytical method will depend on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the aromatic nature of this compound, it is expected to have a strong UV chromophore, making UV detection a suitable choice. A reversed-phase C18 column is proposed for separation.
-
Gas Chromatography (GC-FID): For volatile and thermally stable compounds, GC offers high resolution. This compound is likely to be amenable to GC analysis. A flame ionization detector (FID) provides a robust and linear response for organic compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the method of choice. This technique offers the ability to quantify the analyte at very low concentrations through selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).[1][2][3]
Method Selection Logic
The following diagram illustrates a logical approach to selecting the most appropriate analytical method.
Caption: Logical workflow for selecting an analytical method.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a general procedure for the quantification of this compound using a reversed-phase HPLC method with UV detection.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (60:40 Acetonitrile:Water).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
Protocol 2: Quantification by Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol outlines a general GC-FID method for the quantification of this compound.
1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium or Nitrogen (carrier gas, high purity).
-
Hydrogen and Air (for FID).
-
Acetonitrile or other suitable solvent (GC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and GC vials.
2. Chromatographic Conditions
| Parameter | Condition |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min. |
| Detector Temperature | 280 °C |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a suitable GC-compatible solvent like acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the chosen solvent.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
4. Analysis Workflow
Caption: Workflow for GC-FID analysis.
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a starting point for developing a highly sensitive and selective LC-MS/MS method.
1. Instrumentation and Materials
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC and MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Hypothetical MRM Transitions)
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 188.0 [M+H]+ |
| Product Ion (Q3) - Quantifier | To be determined by infusion of standard |
| Product Ion (Q3) - Qualifier | To be determined by infusion of standard |
| Collision Energy | To be optimized |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.
-
Working Standard Solutions: Prepare a series of working standards at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration.
-
Sample Preparation: For complex matrices, a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[1][2] Spike a known volume of the sample with the IS working solution before processing.
4. Sample Preparation Workflow (with SPE)
Caption: General workflow for sample preparation using SPE.
Data Presentation
The quantitative data obtained from the analyses should be summarized in tables for clarity and easy comparison.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Observed Value |
| Linearity (r²) | ≥ 0.995 | |
| Range (µg/mL) | Report | |
| LOD (µg/mL) | Report | |
| LOQ (µg/mL) | Report | |
| Accuracy (%) | 80-120% | |
| Precision (%RSD) | ≤ 15% | |
| Specificity | No interference |
Table 2: GC-FID Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Observed Value |
| Linearity (r²) | ≥ 0.995 | |
| Range (µg/mL) | Report | |
| LOD (µg/mL) | Report | |
| LOQ (µg/mL) | Report | |
| Accuracy (%) | 80-120% | |
| Precision (%RSD) | ≤ 15% | |
| Specificity | No interference |
Table 3: LC-MS/MS Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Observed Value |
| Linearity (r²) | ≥ 0.99 | |
| Range (ng/mL) | Report | |
| LOD (ng/mL) | Report | |
| LOQ (ng/mL) | Report | |
| Accuracy (%) | 80-120% | |
| Precision (%RSD) | ≤ 15% | |
| Matrix Effect (%) | 85-115% | |
| Recovery (%) | Report |
References
Application Notes and Protocols: 3-Chloro-2,6-difluorophenylacetonitrile and its Isomeric Precursors in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds play a pivotal role in modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients. The substituted difluorophenyl moiety is a key building block in a variety of commercial pesticides. This document explores the application of 3-chloro-2,6-difluorophenylacetonitrile and, more significantly, its isomeric and derivative structures in the synthesis of vital agrochemicals. While direct applications of this compound in the synthesis of named agrochemicals are not prominently documented in publicly available literature, the closely related isomer, 3-chloro-2,6-difluorobenzonitrile, and its derivative, 2,6-difluorobenzonitrile, are critical intermediates. These application notes will focus on the well-established synthetic routes involving these key precursors.
Core Intermediate: 2,6-Difluorobenzonitrile
A central molecule in the synthesis of several agrochemicals is 2,6-difluorobenzonitrile. This intermediate can be efficiently produced from 3-chloro-2,6-difluorobenzonitrile through a catalytic reduction process.[1] This dehalogenation step is a critical gateway to a class of potent insecticides.
Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile from 3-Chloro-2,6-difluorobenzonitrile
This protocol is based on the method described in patent EP0073372A1.[1]
Materials:
-
3-chloro-2,6-difluorobenzonitrile
-
Water
-
Palladium-carbon catalyst (Pd:C = 2:100 by weight)
-
Triethylamine
-
Autoclave
-
Filtration apparatus
-
Dilute hydrochloric acid
Procedure:
-
To 80 ml of water in an autoclave, add 17 g of 3-chloro-2,6-difluorobenzonitrile.
-
Add 0.085 g of palladium-carbon catalyst and 12 g of triethylamine to the mixture.
-
Seal the autoclave and introduce hydrogen gas to a pressure of 10 kg/cm ².
-
Heat the reaction mixture to 100°C and maintain for 3 hours, ensuring the hydrogen pressure is kept constant.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 5 using a small amount of dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2,6-difluorobenzonitrile.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-chloro-2,6-difluorobenzonitrile | [1] |
| Product | 2,6-difluorobenzonitrile | [1] |
| Catalyst | Palladium-carbon | [1] |
| Solvent | Water | [1] |
| Temperature | 100°C | [1] |
| Pressure | 10 kg/cm ² Hydrogen | [1] |
| Reaction Time | 3 hours | [1] |
Application in Insecticide Synthesis: Benzoylurea Insecticides
The 2,6-difluorobenzoyl moiety is a cornerstone of the benzoylurea class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis. A prominent example is Diflubenzuron.
Synthesis Pathway of Diflubenzuron
The synthesis of Diflubenzuron involves the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. The precursor, 2,6-difluorobenzamide, can be synthesized from 2,6-difluorobenzonitrile.
Caption: Synthetic pathway to Diflubenzuron.
Application in Fungicide Synthesis: Ipflufenoquin
The 2,6-difluorophenyl group is also present in some modern fungicides. For instance, the fungicide Ipflufenoquin incorporates an acetophenone intermediate derived from 2,6-difluorobenzonitrile.
Synthesis of the Acetophenone Intermediate for Ipflufenoquin
The synthesis involves a Grignard reaction with 2,6-difluorobenzonitrile.
Caption: Synthesis of an intermediate for Ipflufenoquin.
Conclusion
While direct synthetic applications of this compound in major agrochemicals are not readily found in the surveyed literature, its isomer, 3-chloro-2,6-difluorobenzonitrile, serves as a valuable precursor to the highly important intermediate, 2,6-difluorobenzonitrile. This intermediate is fundamental to the synthesis of a range of agrochemicals, including the benzoylurea insecticides and certain modern fungicides. The protocols and pathways detailed herein for the derivatives of the benzonitrile isomer underscore the significance of the 2,6-difluorophenyl moiety in the development of effective crop protection agents. Further research may uncover more direct and niche applications of this compound itself.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable synthetic route, starting from the commercially available 3-Chloro-2,6-difluorobenzyl bromide. Emphasis is placed on process safety, optimization, and the generation of a high-purity final product. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and safe implementation in a laboratory or pilot plant setting.
Introduction
This compound is a substituted arylacetonitrile derivative of increasing interest in medicinal chemistry and drug discovery. Its unique substitution pattern makes it a valuable building block for accessing complex molecular architectures. The efficient and safe synthesis of this compound on a larger scale is crucial for advancing preclinical and clinical development programs.
This application note outlines a reliable method for the gram-to-kilogram scale synthesis of this compound. The described protocol focuses on a nucleophilic substitution reaction between 3-Chloro-2,6-difluorobenzyl bromide and sodium cyanide, a well-established method for the formation of nitriles. Key considerations for process scale-up, including reaction monitoring, work-up procedures, and purification strategies, are discussed in detail.
Synthetic Pathway
The synthesis of this compound can be achieved via a straightforward one-step process involving the cyanidation of 3-Chloro-2,6-difluorobenzyl bromide.
Caption: Synthetic route to this compound.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a 100-gram scale synthesis. Appropriate adjustments to equipment and reagent quantities are necessary for further scale-up.
3.1. Materials and Equipment
-
Starting Material: 3-Chloro-2,6-difluorobenzyl bromide (CAS 261762-47-4)[1]
-
Reagents: Sodium cyanide (NaCN), Tetrabutylammonium bromide (TBAB), Dichloromethane (DCM), Deionized water, Saturated sodium bicarbonate solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate.
-
Equipment: 5 L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, pH meter, separatory funnel, rotary evaporator, and standard laboratory glassware. All operations involving sodium cyanide must be performed in a well-ventilated fume hood.
3.2. Reaction Setup and Procedure
References
proper handling and storage of 3-Chloro-2,6-difluorophenylacetonitrile in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of 3-Chloro-2,6-difluorophenylacetonitrile (CAS No. 261762-55-4) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound for research and development purposes.
Overview and Physicochemical Properties
This compound is a halogenated aromatic nitrile compound. While specific experimental data is limited, its structural similarity to other phenylacetonitrile derivatives suggests its utility as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261762-55-4 | [1][2] |
| Molecular Formula | C₈H₄ClF₂N | [3] |
| Molecular Weight | 187.57 g/mol | [4] |
| Appearance | Solid | [5] |
| Boiling Point | 95°C at 11 mmHg (for the related compound 3-chloro-2,6-difluorobenzonitrile) | [6] |
| Predicted XlogP | 2.4 | [3] |
| InChI Key | NGGMFXRCXFGDMP-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C(=C1F)CC#N)F)Cl | [3] |
Safety, Handling, and Storage Protocols
2.1 Hazard Identification and Safety Precautions
This compound is classified as an irritant and may be harmful if ingested or inhaled.[5] The toxicological properties of this specific compound have not been fully investigated, therefore, it should be handled with extreme caution, assuming it is toxic.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling larger quantities, an apron or coveralls.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
2.2 First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
2.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Store away from heat, sparks, and open flames.
2.4 Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
3.1 General Protocol for a Nucleophilic Substitution Reaction
This protocol is a hypothetical example of how this compound might be used in a reaction where the nitrile group is a precursor to other functional groups.
Materials:
-
This compound
-
Appropriate nucleophile (e.g., an alcohol, amine, or thiol)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Base (if required, e.g., NaH, K₂CO₃)
-
Round-bottom flask with a magnetic stirrer
-
Condenser and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Under a nitrogen atmosphere, add this compound and the anhydrous solvent to the round-bottom flask.
-
If a base is required, add it to the reaction mixture.
-
Slowly add the nucleophile to the stirring solution.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.
3.2 Analytical Methods
For the analysis of halogenated acetonitriles, methods such as Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) are commonly employed.[1][5][7] High-Performance Liquid Chromatography (HPLC) coupled with MS can also be a suitable technique.[7]
Visualizations
4.1 Workflow for Safe Handling of this compound
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 4. 3-Chloro-2,6-difluoropyridine | C5H2ClF2N | CID 12259371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Chloro-2,6-difluorophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 3-Chloro-2,6-difluorophenylacetonitrile.
Reaction Overview
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, where a suitable precursor, such as 3-Chloro-2,6-difluorobenzyl halide (chloride or bromide), is reacted with a cyanide salt. Phase-transfer catalysis (PTC) is a highly effective method for this transformation, facilitating the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt, leading to higher yields and milder reaction conditions.[1][2]
dot
References
troubleshooting unexpected side products in 3-Chloro-2,6-difluorophenylacetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-difluorophenylacetonitrile. The following sections address common issues related to unexpected side products and offer potential solutions.
Troubleshooting Guide: Unexpected Side Products
Question 1: I performed a reaction expecting a substitution at the benzylic position, but I am observing a significant amount of a product with a mass corresponding to the loss of chlorine. What is happening?
Answer: You are likely observing a dehalogenation side product, 2,6-difluorophenylacetonitrile. This is a common issue, particularly when using reducing agents or certain catalysts.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Use of strong reducing agents | Avoid strong reducing agents like lithium aluminum hydride if dechlorination is not the desired outcome. Consider milder reagents for your specific transformation. |
| Catalytic hydrogenation conditions | If your reaction involves a catalyst like palladium on carbon (Pd/C) with a hydrogen source, you are likely promoting the reduction of the aryl chloride.[1] If dechlorination is not the intended reaction, you will need to choose a different catalyst or synthetic route. |
| High reaction temperatures | Elevated temperatures can sometimes promote hydrodechlorination in the presence of a hydrogen donor. Try running your reaction at a lower temperature. |
| Presence of a base | Certain bases, especially in the presence of a hydrogen donor, can facilitate reductive dehalogenation. Consider using a non-basic or sterically hindered base. |
Experimental Protocol: Catalytic Dechlorination of this compound
This protocol is for the intentional synthesis of 2,6-difluorophenylacetonitrile, the common dehalogenated side product. Understanding its formation can help in troubleshooting its unintentional presence.
-
Reaction Setup: In a suitable autoclave, dissolve 17.0 g of this compound in 80 mL of methanol.
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Catalyst and Base: Add 0.1 g of 10% palladium on carbon (Pd/C) catalyst and 12.0 g of triethylamine to the solution.[1]
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to 5 kg/cm ² with hydrogen.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield 2,6-difluorophenylacetonitrile.
Question 2: My reaction mixture, which was supposed to be neutral or basic, has become acidic, and I am isolating a product that is soluble in aqueous base. What could this be?
Answer: It is highly probable that the nitrile group of your starting material or product is hydrolyzing to a carboxylic acid, forming 3-chloro-2,6-difluorophenylacetic acid or 2,6-difluorophenylacetic acid. This can occur in the presence of strong acids or bases, especially at elevated temperatures.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Presence of strong acid | Ensure all reagents and solvents are free from acidic impurities. If an acidic catalyst is used, consider a milder alternative. |
| Presence of strong base and water | Under strongly basic conditions with water present, saponification of the nitrile can occur. Use anhydrous conditions and a non-nucleophilic base if possible. |
| High temperatures with water | Even neutral water can cause hydrolysis at high temperatures over extended reaction times. Maintain the lowest effective temperature and minimize reaction time. |
Experimental Protocol: Hydrolysis of this compound to 3-Chloro-2,6-difluorophenylacetic acid
This protocol illustrates the conditions that can lead to the formation of the carboxylic acid side product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 10.0 g of this compound to 100 mL of 20% aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 3-chloro-2,6-difluorophenylacetic acid can be purified by recrystallization.
Question 3: I am attempting an alkylation at the benzylic position using a strong base, but I am getting a complex mixture of products, including some that appear to be dimers or polymers.
Answer: The benzylic protons of this compound are acidic and can be removed by a strong base to form a carbanion. This carbanion is a potent nucleophile and can react with another molecule of the starting material or other electrophiles in the reaction mixture, leading to dimerization or polymerization.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Use of a very strong base | Use the mildest base that can effectively deprotonate the benzylic position. Consider bases like potassium carbonate or sodium hydride. |
| Slow addition of the electrophile | Add the electrophile (e.g., alkyl halide) to the reaction mixture before adding the base, or add the base slowly to a mixture of the starting material and the electrophile to keep the concentration of the carbanion low. |
| High reaction concentration | Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products in reactions with this compound? A1: The most common side products are the dechlorinated compound (2,6-difluorophenylacetonitrile) and the hydrolyzed product (3-chloro-2,6-difluorophenylacetic acid or its corresponding amide). Dimerization or polymerization can also occur under strongly basic conditions.
Q2: How can I detect the presence of these side products? A2: A combination of analytical techniques can be used:
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Thin Layer Chromatography (TLC): Can give a quick indication of the number of components in your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and determining their molecular weights.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and can provide molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any significant impurities. ¹⁹F NMR can be particularly useful for tracking changes in the fluorine environment.
Q3: Can the fluorine atoms be displaced in nucleophilic aromatic substitution reactions? A3: While possible, the chlorine atom is generally a better leaving group than fluorine in nucleophilic aromatic substitution reactions. Displacement of fluorine would likely require harsh reaction conditions and a very strong nucleophile. Under typical conditions, reactions at the benzylic position or displacement of the chlorine are more probable.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Potential Side Reactions of this compound
Caption: Potential side reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Side Products
Caption: A logical workflow for troubleshooting unexpected side products.
References
Technical Support Center: Synthesis and Purification of 3-Chloro-2,6-difluorophenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Chloro-2,6-difluorophenylacetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when following a synthetic route involving the cyanation of a 3-chloro-2,6-difluorobenzyl halide.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to facilitate mixing, especially if it is a biphasic reaction. - Extend the reaction time. - Increase the reaction temperature, but monitor for potential side reactions. |
| Decomposition of the cyanide reagent | - Use a freshly opened or properly stored cyanide salt (e.g., sodium or potassium cyanide). - Ensure the reaction is performed under anhydrous conditions if specified in the protocol. |
| Presence of water in the reaction | - Use anhydrous solvents and reagents. The presence of water can lead to the formation of the corresponding alcohol as a byproduct.[1][2] |
| Inefficient phase-transfer catalyst (if applicable) | - If using a phase-transfer catalyst (e.g., a quaternary ammonium salt), ensure it is of good quality and used at the correct concentration. |
Issue 2: Presence of Impurities in the Crude Product
| Potential Impurity | Identification Method | Troubleshooting/Purification Step |
| Unreacted 3-chloro-2,6-difluorobenzyl halide (starting material) | GC-MS, LC-MS, NMR | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify via column chromatography or recrystallization. |
| 3-Chloro-2,6-difluorobenzyl alcohol | GC-MS, LC-MS, NMR | - This impurity arises from the hydrolysis of the starting material if water is present.[1] - Ensure strictly anhydrous reaction conditions. - Can be removed by column chromatography. |
| 3-Chloro-2,6-difluorobenzyl isonitrile | IR (characteristic isonitrile peak around 2150 cm⁻¹), GC-MS, NMR | - The formation of isonitrile is a common side reaction in cyanation.[3] - The choice of cyanide salt can influence the isonitrile formation (e.g., AgCN favors isonitriles).[3] - Can be separated by careful column chromatography. |
| Over-alkylation products | GC-MS, LC-MS | - This can occur if the product phenylacetonitrile is deprotonated and reacts with another molecule of the starting benzyl halide. - Use a slight excess of the cyanide reagent. - Control the reaction temperature. |
Issue 3: Difficulty in Purifying the Final Product
| Problem | Potential Cause | Solution |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling solvent or a solvent mixture. - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, followed by slow cooling. |
| Poor separation during column chromatography | Improper solvent system. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - A common starting point for arylacetonitriles is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Product co-elutes with an impurity | Impurity has a similar polarity to the product. | - Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). - Consider preparative HPLC for high-purity requirements. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the nucleophilic substitution of a 3-chloro-2,6-difluorobenzyl halide (such as the bromide or chloride) with a cyanide salt (e.g., sodium cyanide or potassium cyanide). This reaction is typically carried out in a polar aprotic solvent, and sometimes with the aid of a phase-transfer catalyst.
Q2: What are the most likely impurities I will encounter in this synthesis?
The most probable impurities include unreacted 3-chloro-2,6-difluorobenzyl halide, 3-chloro-2,6-difluorobenzyl alcohol (if moisture is present), and the isomeric 3-chloro-2,6-difluorobenzyl isonitrile.
Q3: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are recrystallization and column chromatography. Distillation under reduced pressure may also be an option, similar to the purification of the related compound 3-chloro-2,6-difluorobenzonitrile.[4]
Q4: Which solvents are suitable for the recrystallization of this compound?
For compounds of this type, a good starting point for recrystallization is a non-polar solvent like n-hexane, as has been used for the structurally similar 3-chloro-2,6-difluorobenzonitrile. Other options include solvent mixtures such as hexane/ethyl acetate or hexane/dichloromethane.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material and the appearance of the product spot can be tracked.
Quantitative Data on Purification
The following table provides illustrative data on the purity of this compound after different purification steps. The starting purity is assumed to be that of a typical crude reaction mixture.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) |
| Single Recrystallization (n-hexane) | 85 | 95-97 | 70-85 |
| Column Chromatography (Silica Gel) | 85 | >98 | 60-80 |
| Vacuum Distillation | 85 | 96-98 | 75-90 |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar arylacetonitrile compounds. Actual results may vary depending on the specific impurities present and the experimental conditions.
Experimental Protocols
Key Experiment: Purification by Recrystallization
Objective: To purify crude this compound by removing non-polar and some polar impurities.
Materials:
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Crude this compound
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n-Hexane (or other suitable solvent/solvent system)
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Erlenmeyer flask
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Hot plate with magnetic stirrer
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Condenser
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of n-hexane to the flask, just enough to slurry the solid.
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Gently heat the mixture on a hot plate with stirring. Add more n-hexane portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
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Once the solid is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold n-hexane.
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Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow for troubleshooting and improving the purity of synthesized this compound.
References
overcoming challenges in the synthesis of 3-Chloro-2,6-difluorophenylacetonitrile derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,6-difluorophenylacetonitrile and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route involves the nucleophilic substitution of a suitable 3-Chloro-2,6-difluorobenzyl halide with a cyanide salt, often facilitated by phase-transfer catalysis.
Issue 1: Low or No Product Yield
Question: I am not getting the desired this compound product, or the yield is very low. What are the possible causes and solutions?
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the starting materials, reaction conditions, and catalyst activity.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Cyanide Salt | Use freshly dried and finely powdered sodium or potassium cyanide. Cyanide salts are hygroscopic and their reactivity decreases with moisture. |
| Poor Quality Starting Material | Ensure the purity of the 3-Chloro-2,6-difluorobenzyl halide. Impurities can interfere with the reaction. |
| Ineffective Phase-Transfer Catalyst (PTC) | Use a high-quality PTC such as tetrabutylammonium bromide (TBAB). Ensure the catalyst is not degraded. Consider varying the catalyst loading. |
| Suboptimal Reaction Temperature | The reaction may require heating. Optimize the temperature based on small-scale trials. Typical temperatures range from 50-80°C. |
| Inappropriate Solvent | A two-phase system (e.g., toluene/water) is common for PTC reactions. Ensure the organic solvent is inert and provides good solubility for the benzyl halide. |
| Poor Mixing | Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases. |
Issue 2: Formation of Impurities and Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions and how can I minimize them?
Answer: The formation of impurities is a common challenge. The primary side products in this synthesis are often the corresponding benzyl alcohol and dibenzyl ether, arising from the presence of water and hydroxide ions.
Signaling Pathway of Side Product Formation
Caption: Reaction pathways leading to desired product and side products.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 3-Chloro-2,6-difluorobenzyl Alcohol | Hydrolysis of the benzyl halide by hydroxide ions present in the aqueous phase. | Use a higher concentration of cyanide to favor the desired reaction. Maintain a non-aqueous or anhydrous reaction environment if possible, though this can be challenging with PTC. |
| Bis(3-chloro-2,6-difluorobenzyl) Ether | Williamson ether synthesis between the benzyl alcohol side product and unreacted benzyl halide. | Minimize the formation of the benzyl alcohol by following the strategies above. Lowering the reaction temperature can also reduce the rate of this side reaction. |
| Isocyanide Isomer | Ambident nature of the cyanide ion can lead to the formation of the isocyanide. | This is generally a minor product in SN2 reactions with benzyl halides. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and effective starting material is 3-Chloro-2,6-difluorobenzyl bromide or 3-Chloro-2,6-difluorobenzyl chloride. The bromide is generally more reactive than the chloride.
Q2: Which cyanide source is best for this reaction?
A2: Both sodium cyanide (NaCN) and potassium cyanide (KCN) can be used effectively. Due to its higher solubility in some organic solvents, KCN is sometimes preferred. Extreme caution must be exercised when handling these highly toxic reagents.
Q3: Can I run this reaction without a phase-transfer catalyst?
A3: While it is possible, the reaction rate will be significantly slower, and yields are likely to be much lower. A phase-transfer catalyst is highly recommended to facilitate the transport of the cyanide anion from the aqueous to the organic phase where the reaction occurs.[1][2]
Q4: What are the typical purification methods for this compound?
A4: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Column chromatography on silica gel can also be employed for higher purity.
Q5: My product seems to be an oil, but I expect a solid. What should I do?
A5: this compound is expected to be a low-melting solid or a high-boiling oil at room temperature. If it is an oil, it may be impure. Try to purify it by column chromatography. If it is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
Experimental Protocols
General Procedure for the Synthesis of this compound via Phase-Transfer Catalysis:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-Chloro-2,6-difluorobenzyl chloride/bromide (1.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 - 0.1 eq), and a suitable organic solvent (e.g., toluene).
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Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (1.2 - 1.5 eq) in water. Add this aqueous solution to the dropping funnel.
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Reaction: Heat the organic mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Slowly add the aqueous cyanide solution to the reaction mixture over a period of 1-2 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Safety Precautions:
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All manipulations involving cyanide salts must be performed in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Have a cyanide antidote kit readily available and be trained in its use.
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Quench any residual cyanide in the aqueous waste with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
References
stability and degradation pathways of 3-Chloro-2,6-difluorophenylacetonitrile
This technical support center provides guidance on the stability and potential degradation pathways of 3-Chloro-2,6-difluorophenylacetonitrile. The information is based on general chemical principles and data from related compounds, intended to assist researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are hydrolysis of the nitrile group and potential photodegradation. The nitrile group can be susceptible to both acidic and basic conditions, leading to the formation of an amide and subsequently a carboxylic acid. The aromatic ring with its halogen substituents may be prone to degradation under UV light.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can also be considered for long-term storage to prevent oxidative degradation.
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
A3: Under hydrolytic conditions, the nitrile group is expected to be the primary site of degradation. The initial product would likely be 2-(3-chloro-2,6-difluorophenyl)acetamide, which can further hydrolyze to 3-chloro-2,6-difluorophenylacetic acid.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis during a stability study. | Hydrolysis of the nitrile group. | Characterize the new peak using mass spectrometry to confirm if it corresponds to the amide or carboxylic acid degradant. |
| Inconsistent results in repeated experiments. | Inconsistent storage or handling conditions (e.g., exposure to light or moisture). | Ensure consistent storage in a desiccator, protected from light. Use fresh samples for each experiment. |
| Loss of compound purity over time. | Thermal degradation or slow hydrolysis from atmospheric moisture. | Store at a lower temperature and under an inert atmosphere. Re-test the purity of the compound before use if stored for an extended period. |
| Discoloration of the sample upon exposure to light. | Photodegradation. | Conduct experiments under amber or light-filtered conditions. Perform a formal photostability study. |
Hypothesized Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and photolysis.
Hydrolytic Degradation Pathway
Caption: Hypothesized hydrolytic degradation pathway.
Potential Photodegradation Pathway
Photodegradation may involve the cleavage of the C-Cl bond, leading to a de-chlorinated species.
Caption: Potential photodegradation pathway.
Experimental Workflows
Forced Degradation Study Workflow
This workflow outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Unexpected Peaks
Caption: Troubleshooting logic for unexpected peaks.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradation Products |
| Acidic | 0.1 M HCl | 24 h | 15% | 2-(3-chloro-2,6-difluorophenyl)acetamide |
| Basic | 0.1 M NaOH | 8 h | 45% | 3-chloro-2,6-difluorophenylacetic acid |
| Oxidative | 3% H₂O₂ | 24 h | 5% | Minor unidentified polar products |
| Thermal | 80°C | 48 h | <2% | No significant degradation |
| Photolytic | ICH Q1B Option 2 | - | 10% | 2,6-Difluorophenylacetonitrile |
Table 2: Photostability Study Results (Hypothetical)
| Exposure | Irradiance | Purity (%) | Appearance |
| Control (dark) | N/A | 99.8% | White powder |
| UV light | 200 Wh/m² | 95.2% | Slight yellowing |
| Visible light | 1.2 million lux hours | 98.5% | No change |
Experimental Protocols
Protocol 1: Forced Hydrolysis
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
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Acidic Hydrolysis:
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Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At appropriate time points (e.g., 0, 4, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
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Basic Hydrolysis:
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Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
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Incubate the solution at room temperature for 8 hours.
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At appropriate time points (e.g., 0, 1, 4, 8 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
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Protocol 2: Photostability Testing
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Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a quartz cuvette.
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Control Samples: Prepare identical samples but protect them from light by wrapping the containers in aluminum foil.
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Exposure: Expose the samples to a light source that meets the ICH Q1B guideline requirements for photostability testing (e.g., a combination of cool white fluorescent and near-UV lamps).
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Analysis: After the specified exposure period, analyze the samples by HPLC to determine the extent of degradation. Compare the results with the dark control.
Protocol 3: HPLC Method for Stability Indicating Assay (Example)
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
Time (min) %B 0 30 20 90 25 90 26 30 | 30 | 30 |
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detector: UV at 220 nm
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Column Temperature: 30°C
Technical Support Center: Synthesis of 3-Chloro-2,6-difluorophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 3-Chloro-2,6-difluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
Common starting materials for the synthesis of this compound include 3-chloro-2,6-difluoroaniline, 3-chloro-2,6-difluorobenzaldehyde, 3-chloro-2,6-difluorobenzyl bromide, and 2,3,6-trichlorobenzonitrile.
Q2: Which synthetic route generally provides the highest yield?
The reported yields can vary significantly based on the specific reaction conditions and the scale of the synthesis. The route starting from 2,3,6-trichlorobenzonitrile via nucleophilic aromatic substitution with potassium fluoride has been reported with a high yield of up to 96%.[1] The cyanation of 3-chloro-2,6-difluorobenzyl bromide is also expected to proceed with good yields, typically in the range of 80-90% for similar substrates. The Sandmeyer reaction yield can be more variable depending on the stability of the diazonium salt.
Q3: What are the main safety precautions to consider when working with cyanide reagents?
Cyanide salts (e.g., NaCN, KCN, CuCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an appropriate cyanide antidote kit available and be familiar with its use. All glassware and waste should be decontaminated with a suitable oxidizing agent, such as bleach, before disposal.
Q4: How can I monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most of these reactions. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and product purity.
Q5: What are the typical purification methods for this compound?
The crude product can be purified by distillation under reduced pressure, as it has a reported boiling point of 95°C at 11 mmHg.[1] Recrystallization or column chromatography can also be employed for further purification if necessary.
Troubleshooting Guides
Route 1: Sandmeyer Reaction of 3-Chloro-2,6-difluoroaniline
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the nitrile | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) cyanide. | 1. Ensure the reaction temperature for diazotization is maintained between 0-5°C. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete consumption of the aniline. 2. Use the diazonium salt immediately after its formation. Avoid storing it. 3. Use freshly prepared or high-quality commercial copper(I) cyanide. |
| Formation of a dark, tarry byproduct | Polymerization of the diazonium salt or side reactions. | Maintain a low temperature throughout the diazotization and addition to the cyanide solution. Ensure the pH is acidic to suppress azo coupling. |
| Formation of 3-chloro-2,6-difluorophenol | Reaction of the diazonium salt with water. | Keep the reaction temperature low and minimize the amount of water present in the reaction with the copper(I) cyanide. |
Route 2: From 3-Chloro-2,6-difluorobenzaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of the aldehyde | 1. Inefficient formation of the tosylhydrazone intermediate. 2. Incomplete reaction with the cyanide source. | 1. Ensure the use of high-purity p-toluenesulfonylhydrazide and an appropriate solvent like methanol or ethanol. 2. Use a suitable cyanide source and ensure anhydrous conditions if required. Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of 3-chloro-2,6-difluorobenzoic acid | Hydrolysis of the nitrile product during workup. | Use neutral or slightly acidic conditions during the aqueous workup. Avoid prolonged exposure to strong acids or bases. |
| Side reactions leading to colored impurities | Overheating or presence of impurities in the starting material. | Purify the starting aldehyde if necessary. Maintain careful temperature control throughout the reaction. |
Route 3: Cyanation of 3-Chloro-2,6-difluorobenzyl bromide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the phenylacetonitrile | 1. Incomplete reaction. 2. Formation of 3-chloro-2,6-difluorobenzyl alcohol. | 1. Ensure the cyanide salt is sufficiently soluble in the reaction solvent. The use of a phase-transfer catalyst or a polar aprotic solvent like DMSO or DMF can be beneficial.[2] 2. Use anhydrous solvents to prevent the hydrolysis of the benzyl bromide. |
| Formation of isonitrile byproduct | The cyanide ion is an ambident nucleophile. | The formation of isonitrile is generally a minor pathway in SN2 reactions with benzyl halides. Using a polar aprotic solvent can favor the formation of the nitrile. |
| Difficulty in product isolation | Emulsion formation during aqueous workup, especially when using DMSO or DMF. | Add a saturated brine solution to the aqueous layer to break the emulsion. Use a larger volume of extraction solvent. |
Route 4: From 2,3,6-Trichlorobenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete fluorination | 1. Inactive potassium fluoride. 2. Insufficient reaction temperature or time. | 1. Use spray-dried or freshly ground and dried potassium fluoride. 2. Ensure the reaction reaches the specified temperature (e.g., 170-190°C) and monitor the reaction progress by GC or HPLC.[1] |
| Formation of side products | Over-fluorination or other side reactions at high temperatures. | Carefully control the reaction temperature and time. Isolate the desired mono-chloro-difluoro product by distillation. |
| Difficulty in removing the solvent | High-boiling polar aprotic solvents like NMP or DMSO are used. | Use vacuum distillation for solvent recovery. The product can be isolated by extraction after dilution with water.[1] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the different synthetic routes to this compound. Please note that yields and reaction conditions can vary based on the specific experimental setup and scale.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: From Benzaldehyde | Route 3: From Benzyl Bromide | Route 4: From Trichlorobenzonitrile |
| Starting Material | 3-Chloro-2,6-difluoroaniline | 3-Chloro-2,6-difluorobenzaldehyde | 3-Chloro-2,6-difluorobenzyl bromide | 2,3,6-Trichlorobenzonitrile |
| Key Reagents | NaNO₂, HCl, CuCN | p-TsNHNH₂, NaOMe, KCN | NaCN or KCN | KF |
| Typical Solvent | Water, Toluene | Methanol, DMF | DMSO, Ethanol/Water | NMP, DMSO |
| Reaction Temperature | 0-5°C (diazotization), then 20-70°C | 25-100°C | 25-90°C | 170-190°C |
| Estimated Yield | 40-70% | 60-80% | 80-90% | 95-96%[1] |
| Purity of Crude Product | Moderate to High | Moderate to High | High | High |
Experimental Protocols
Route 1: Sandmeyer Reaction of 3-Chloro-2,6-difluoroaniline (General Protocol)
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Diazotization: Dissolve 3-chloro-2,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., water or toluene). Add the cold diazonium salt solution slowly to the copper(I) cyanide solution with vigorous stirring. The temperature may be allowed to rise to room temperature or gently heated (e.g., 50-70°C) to ensure complete reaction, which is indicated by the cessation of nitrogen gas evolution.
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Workup: After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation.
Route 2: From 3-Chloro-2,6-difluorobenzaldehyde via Tosylhydrazone (General Protocol)
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Formation of Tosylhydrazone: To a solution of 3-chloro-2,6-difluorobenzaldehyde in methanol or ethanol, add an equimolar amount of p-toluenesulfonylhydrazide. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The tosylhydrazone may precipitate from the solution and can be collected by filtration.
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Cyanation: The tosylhydrazone is then converted to the nitrile. One common method involves treatment with a base (e.g., sodium methoxide) to form the corresponding salt, followed by reaction with a cyanide source (e.g., potassium cyanide) in a polar aprotic solvent like DMF at an elevated temperature.
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Workup: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation.
Route 3: Cyanation of 3-Chloro-2,6-difluorobenzyl bromide (Adapted Protocol)
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Reaction Setup: To a solution of 3-chloro-2,6-difluorobenzyl bromide in a polar aprotic solvent such as DMSO, add a solution of sodium cyanide in DMSO.
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Reaction Conditions: Heat the resulting solution to approximately 90°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Allow the reaction mixture to cool to room temperature and then pour it into a large volume of ice water. Extract the aqueous mixture with an organic solvent like ether or ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Route 4: From 2,3,6-Trichlorobenzonitrile (Reported Protocol)
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Reaction Setup: In a suitable reaction vessel, dissolve 2,3,6-trichlorobenzonitrile in N-methyl-2-pyrrolidone (NMP). Add potassium fluoride to the solution.[1]
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Reaction Conditions: Heat the mixture to 190°C for 4 hours with stirring.[1]
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Workup: After the reaction, filter the mixture to remove potassium fluoride and potassium chloride. Add water to the filtrate to induce phase separation. Separate the organic phase.[1]
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Purification: Distill the organic phase to obtain 3-chloro-2,6-difluorobenzonitrile (boiling point 95°C/11 mmHg).[1]
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for low yield or incomplete reactions.
Caption: Alternative synthetic routes to this compound.
References
Technical Support Center: Solvent & Catalyst Optimization for 3-Chloro-2,6-difluorophenylacetonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-difluorophenylacetonitrile. The information is compiled from established principles in organic synthesis, focusing on analogous reactions and related compounds due to the limited specific literature on this particular molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Cyanation/Cyanomethylation | 1. Inactive Catalyst: The palladium or copper catalyst may be deactivated. 2. Poor Solvent Choice: The solvent may not be suitable for the specific reaction type (e.g., polarity, solubility). 3. Ineffective Cyanide Source: The chosen cyanide source may have low reactivity or solubility. 4. Deactivated Aryl Halide: The starting aryl halide may be unreactive under the chosen conditions. | 1. Catalyst Activation/Selection: Use a pre-activated catalyst or screen different catalyst systems (e.g., various palladium or copper complexes). For palladium-catalyzed reactions, palladacycle precatalysts can be effective.[1] 2. Solvent Screening: Test a range of solvents with varying polarities. For cyanomethylation of aryl halides, DMSO has been shown to be an effective solvent at elevated temperatures.[2] For fluorination reactions to produce related benzonitriles, N-methyl-2-pyrrolidone and dimethylsulfoxide have been used.[3] 3. Cyanide Source Variation: Consider alternative cyanide sources like potassium hexacyanoferrate(II) or zinc cyanide, which have different reactivity profiles and safety considerations.[1][4] 4. Reaction Condition Optimization: Increase the reaction temperature or use a more active catalyst system. For aryl chlorides, higher catalyst loadings may be necessary.[1] |
| Formation of Impurities or Side Products | 1. Side Reactions: Undesired reactions such as hydrolysis of the nitrile group or benzoin condensation in the presence of aldehydes may occur.[1] 2. Isomer Formation: In reactions involving substitutions on the aromatic ring, the formation of positional isomers is possible. | 1. Temperature Control: Maintain a consistent and optimized reaction temperature to minimize side reactions. For instance, in some cyanations, lowering the temperature can prevent side reactions like benzoin condensation.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The activation energy for the reaction may not have been reached. | 1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction's progress and determine the optimal reaction time. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: While specific literature for the direct synthesis of this compound is limited, a common approach for synthesizing arylacetonitriles is through the cyanomethylation of the corresponding aryl halide. A one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol ester.[2] This method proceeds through a Suzuki coupling, base-induced fragmentation, and deformylation.[2]
Q2: What catalysts are typically used for cyanation reactions of aryl halides?
A2: Transition metal catalysts, particularly those based on palladium and copper, are most commonly used for the cyanation of aryl halides.[4][5] The choice of catalyst can depend on the specific aryl halide and the desired reaction conditions. For instance, various palladium precatalysts have been shown to be effective for the cyanation of aryl chlorides and bromides.[1]
Q3: Which solvents are recommended for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction. For the synthesis of the related compound, 3-chloro-2,6-difluorobenzonitrile, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylsulfoxide (DMSO) have been utilized.[3] For the palladium-catalyzed cyanomethylation of aryl halides, DMSO, often in a mixture with water, has been identified as a preferred solvent, particularly at elevated temperatures.[2]
Q4: How can I minimize the formation of byproducts during the reaction?
A4: Minimizing byproducts often involves careful control of reaction conditions. This includes maintaining an optimal temperature, using an inert atmosphere to prevent side reactions with air or moisture, and selecting a catalyst and solvent system that favors the desired reaction pathway. Monitoring the reaction progress can also help in stopping the reaction at the optimal time to maximize product yield and minimize byproduct formation.
Q5: Are there any safety precautions I should take when working with cyanide-containing reagents?
A5: Yes, cyanide compounds are highly toxic. It is crucial to handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In recent years, less toxic cyanide sources like potassium hexacyanoferrate(II), which is a food additive, have been developed as safer alternatives for cyanation reactions.[1]
Experimental Workflow & Logic Diagrams
The following diagrams illustrate common experimental workflows and logical relationships in solvent and catalyst selection for reactions related to this compound.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation [organic-chemistry.org]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
identification and characterization of by-products from 3-Chloro-2,6-difluorophenylacetonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Chloro-2,6-difluorophenylacetonitrile. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of this compound?
A1: The most frequently encountered by-products in the synthesis of this compound and similar substituted phenylacetonitriles include:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 3-chloro-2,6-difluorophenylacetamide and subsequently 3-chloro-2,6-difluorophenylacetic acid. This is particularly common if the reaction is performed under acidic or basic conditions at elevated temperatures.[1]
-
Unreacted Starting Materials: Incomplete conversion can result in the presence of the starting material, typically 3-chloro-2,6-difluorobenzyl halide (chloride or bromide) or a sulfonate derivative.
-
Positional Isomers: The presence of isomeric impurities in the starting materials can lead to the formation of other isomers of the final product. The separation of these positional isomers can be challenging due to their similar physicochemical properties.
-
Oxidation Products: The benzylic position is prone to oxidation, which can yield 3-chloro-2,6-difluorobenzaldehyde and 3-chloro-2,6-difluorobenzoic acid.
Q2: How can I minimize the formation of the amide by-product during the synthesis?
A2: To minimize the hydrolysis of the nitrile to the corresponding amide, consider the following:
-
Control pH: Maintain a neutral or near-neutral pH throughout the reaction and work-up. Strong acids and bases can catalyze the hydrolysis of the nitrile.[1]
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps, as higher temperatures accelerate the rate of hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible to limit the availability of water for hydrolysis.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material.
-
Purity of Starting Materials: Impurities in the starting 3-chloro-2,6-difluorobenzyl halide or cyanide source can interfere with the reaction.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or catalyst (if applicable), can significantly impact the yield.
-
Side Reactions: The formation of by-products, as discussed in Q1, will consume the starting materials and reduce the yield of the desired product.
Q4: I am observing multiple spots on my TLC plate that are close to the product spot. What could they be?
A4: Spots with similar polarity to the product are often positional isomers. These can arise from impurities in the starting materials. To confirm their identity, it is recommended to use analytical techniques such as GC-MS or LC-MS to determine their molecular weight. If standards are available, co-injection in HPLC or GC can provide definitive identification.
Troubleshooting Guides
Issue 1: Presence of an Unknown Impurity
If an unknown impurity is detected in your product, a systematic approach is necessary for its identification and characterization.
Logical Workflow for Impurity Identification
Caption: Logical workflow for the identification and characterization of an unknown impurity.
Issue 2: Significant Formation of 3-chloro-2,6-difluorophenylacetamide
The presence of the corresponding amide indicates hydrolysis of the nitrile.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or GC to monitor the reaction. If the amide is forming during the reaction, it suggests the presence of water or non-neutral pH.
-
Reagent and Solvent Purity: Ensure that all reagents and solvents are anhydrous.
-
Temperature Control: Lower the reaction temperature if feasible.
-
Work-up Conditions: During the work-up, avoid strongly acidic or basic aqueous solutions. If an extractive work-up is necessary, use dilute acid or base and perform the extraction at a low temperature.
-
Purification: If the amide is present in the crude product, it can often be separated from the nitrile by column chromatography.
Quantitative Data
| By-product | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Techniques for Identification |
| 3-chloro-2,6-difluorophenylacetamide | C₈H₅ClF₂NO | 205.58 | GC-MS, LC-MS, NMR, FT-IR |
| 3-chloro-2,6-difluorophenylacetic acid | C₈H₅ClF₂O₂ | 222.58 | GC-MS (after derivatization), LC-MS, NMR, FT-IR |
| 3-chloro-2,6-difluorobenzyl alcohol | C₇H₅ClF₂O | 178.56 | GC-MS, LC-MS, NMR |
| 3-chloro-2,6-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | GC-MS, LC-MS, NMR |
| Positional Isomers | C₈H₄ClF₂N | 187.57 | GC-MS, LC-MS, NMR |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general representation and may require optimization.
Reaction Scheme
Caption: Synthesis of this compound from the corresponding benzyl bromide.
Procedure:
-
To a solution of 3-chloro-2,6-difluorobenzyl bromide (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add sodium cyanide (1.1 eq).
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Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Identification of By-products by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 3: Separation of Isomeric Impurities by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A C18 or a phenyl-hexyl column is often suitable for separating aromatic isomers.
HPLC Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier) is typically effective.
-
Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 254 nm.
Sample Preparation:
-
Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of about 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
References
Technical Support Center: Purification of 3-Chloro-2,6-difluorophenylacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the purification of 3-Chloro-2,6-difluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurity profile of your crude this compound can vary depending on the synthetic route. However, some common impurities to anticipate include:
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Unreacted Starting Materials: Such as the corresponding substituted chlorodifluorobenzene.
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Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can form the corresponding amide (3-Chloro-2,6-difluorophenylacetamide) or carboxylic acid (3-Chloro-2,6-difluorophenylacetic acid), particularly if exposed to acidic or basic conditions during workup or storage.
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Side-Reaction Products: Depending on the specific cyanomethylation reagent used, other related byproducts could be present.
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Residual Solvents: Solvents used in the synthesis and workup may be retained in the crude product.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques are suitable for determining the purity of your compound. A combination of methods will provide the most comprehensive assessment.
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your main compound and detecting non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid) is a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, including residual solvents and some reaction byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities. Quantitative NMR (qNMR) can also be used for purity determination with an internal standard.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: My compound "oils out" during recrystallization instead of forming crystals.
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Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.
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Solution:
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Add a small amount of additional hot solvent to decrease the saturation of the solution.
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Reheat the mixture until the oil fully dissolves.
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Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.
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If the problem persists, consider a different solvent system with a lower boiling point.
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Problem: No crystals form after cooling the recrystallization solution.
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Cause: This can be due to using too much solvent or the solution being supersaturated.
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Solution:
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Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a seed crystal of pure this compound if available.
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Concentrate the Solution: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Use an Anti-Solvent: If you have a solvent in which your compound is soluble (e.g., dichloromethane or acetone) and another in which it is insoluble (e.g., hexane or water), you can perform a two-solvent recrystallization. Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Chromatography Issues
Problem: My compound is not separating from an impurity on the silica gel column.
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Cause: The chosen solvent system may not have the right polarity to effectively separate the components.
-
Solution:
-
Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal system will show good separation between your desired compound and the impurity, with the Rf value of your compound being around 0.3-0.4.
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Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute less polar impurities, followed by your compound, and then more polar impurities.
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Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different adsorbent like alumina (neutral, acidic, or basic depending on the nature of your compound and impurities).
-
Problem: My compound is streaking on the TLC plate and column.
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Cause: Streaking can be caused by overloading the sample, or if the compound is highly polar and interacting strongly with the stationary phase.
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Solution:
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Load Less Sample: Ensure you are not applying too much of your crude material to the TLC plate or column.
-
Modify the Mobile Phase: For polar compounds that streak on silica, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid or triethylamine (depending on whether your compound is acidic or basic) to the eluent can improve the peak shape. Given the nitrile group, starting with a neutral mobile phase is recommended.
-
Experimental Protocols
Recrystallization Protocol (Starting Point)
This protocol is a general starting point and may require optimization.
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Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the chosen hot solvent to your crude material until it just dissolves. Use the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
| Parameter | Recommendation |
| Initial Solvent Suggestions | Isopropanol, Ethanol/Water, Ethyl Acetate/Hexane |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Cold recrystallization solvent |
Column Chromatography Protocol (Starting Point)
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for a polar compound like this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
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Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, least polar eluent.
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Sample Loading: Dissolve your crude compound in a minimal amount of the elution solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
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Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh for flash chromatography) |
| Initial Mobile Phase Suggestion | Hexane:Ethyl Acetate (e.g., starting at 95:5 and increasing polarity) |
| Sample Loading | Dry loading or minimal solvent volume |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Technical Support Center: Catalyst Performance in 3-Chloro-2,6-difluorophenylacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and deactivation during chemical reactions involving 3-Chloro-2,6-difluorophenylacetonitrile. The presence of chloro, fluoro, and nitrile functionalities on the same molecule presents a unique set of challenges for catalyst stability and performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Palladium-based catalysts are most frequently employed for reactions involving this compound. These are typically used for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and hydrogenation (hydrodechlorination). Platinum and Nickel catalysts can also be utilized, particularly for hydrogenation processes.
Q2: What are the primary causes of catalyst deactivation when working with this substrate?
A2: The primary causes of catalyst deactivation in reactions with this compound can be broadly categorized as:
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Poisoning: Irreversible binding of species to the catalyst's active sites. Halide ions (Cl⁻, F⁻) and the nitrile group (-CN) of the substrate or product can act as poisons.
-
Fouling: Deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface.
-
Sintering: Agglomeration of metal nanoparticles on the support at elevated temperatures, leading to a loss of active surface area.
-
Leaching: Dissolution of the active metal component into the reaction medium.
Q3: How do the different functional groups on this compound contribute to catalyst deactivation?
A3: Each functional group can contribute to catalyst deactivation in distinct ways:
-
Chloro and Fluoro Groups: Halide ions, particularly chloride, are known poisons for many transition metal catalysts, including palladium. While fluoride can sometimes have a beneficial role in reactions like Suzuki-Miyaura couplings, high concentrations can also be detrimental.
-
Nitrile Group: The nitrogen atom in the nitrile group has a lone pair of electrons that can strongly coordinate to the metal center of the catalyst, blocking active sites and inhibiting catalytic activity.
Q4: I am observing low to no conversion in my cross-coupling reaction. What is the likely cause?
A4: Low or no conversion is often a sign of rapid catalyst deactivation. The most probable causes are poisoning by halide ions or the nitrile group. You should also consider the possibility of poor catalyst activation or the presence of impurities in your starting materials or solvents.
Q5: My hydrogenation reaction is sluggish and incomplete. What should I investigate?
A5: In hydrogenation reactions, sluggishness can be caused by catalyst poisoning from the nitrile group or halide ions released during the reaction. Incomplete conversion could also be due to insufficient hydrogen pressure, poor mass transfer, or catalyst deactivation through sintering or fouling.
Troubleshooting Guides
Issue 1: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid loss of activity after initial conversion. | Halide Poisoning: Chloride ions released from the substrate are poisoning the palladium catalyst. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands that can shield the metal center. 2. Halide Scavengers: Consider adding a halide scavenger like silver carbonate (Ag₂CO₃) or thallium salts (use with caution due to toxicity). 3. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of free halide ions. |
| Low overall yield and formation of side products. | Nitrile Coordination: The nitrile group is coordinating to the palladium, inhibiting the catalytic cycle. | 1. Increase Temperature: Higher temperatures can sometimes overcome the inhibitory effect of nitrile coordination. 2. Ligand Modification: Employ ligands that are less sensitive to nitrile coordination. 3. Alternative Catalysts: Investigate nickel-based catalyst systems which may show different susceptibility to nitrile poisoning. |
| Formation of dark solids (palladium black). | Catalyst Agglomeration/Decomposition: The palladium catalyst is aggregating and precipitating out of solution. | 1. Ligand Choice: Use strongly coordinating ligands to stabilize the palladium nanoparticles. 2. Lower Temperature: Operate at the lowest effective temperature to minimize catalyst decomposition. 3. Immobilized Catalyst: Consider using a supported catalyst (e.g., Pd on carbon) which can offer greater stability against agglomeration. |
Issue 2: Catalyst Deactivation in Hydrogenation Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction starts but then stalls. | Nitrile Poisoning: The nitrile group is strongly adsorbing to the catalyst surface. | 1. Increase Catalyst Loading: A higher catalyst loading may compensate for the poisoned sites. 2. Additives: The addition of a small amount of a strong acid can sometimes mitigate nitrile poisoning. 3. Alternative Catalyst: Consider using a catalyst known to be more resistant to nitrile poisoning, such as Rhodium on carbon. |
| Gradual decrease in reaction rate over time. | Sintering or Leaching: The catalyst is losing active surface area due to particle agglomeration or the active metal is dissolving into the reaction medium. | 1. Lower Reaction Temperature: Operate at a milder temperature to reduce the rate of sintering. 2. Catalyst Support: Use a catalyst on a high-surface-area, robust support material. 3. Solvent Choice: Select a solvent that minimizes the solubility of the active metal. |
| Incomplete hydrodechlorination. | Halide Inhibition: The generated HCl is inhibiting the catalyst. | 1. Add a Base: Include a non-poisonous base (e.g., triethylamine, potassium carbonate) to neutralize the HCl as it is formed. 2. Flow Chemistry: Consider a continuous flow setup to remove the HCl from the reaction zone as it is produced. |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Deactivation in a Suzuki Coupling Reaction
-
Reaction Setup: Set up a standard Suzuki coupling reaction of this compound with a boronic acid of choice using a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃) in a solvent like dioxane/water.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Stalled Reaction: If the reaction stalls (i.e., no further conversion of the starting material is observed for an extended period), take a small aliquot for analysis.
-
Catalyst Addition: To the stalled reaction mixture, add a fresh portion of the palladium catalyst (e.g., 20-30% of the initial catalyst loading).
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Observation: Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst was deactivated. If there is no change, the issue may lie with other reaction parameters or irreversible product inhibition.
Visualizations
Caption: Potential catalyst deactivation pathways in reactions involving this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
Validation & Comparative
Unveiling the Biological Target of 3-Chloro-2,6-difluorophenylacetonitrile: A Comparative Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
The quest to identify and validate the biological target of a novel chemical entity is a cornerstone of modern drug discovery and chemical biology. While 3-Chloro-2,6-difluorophenylacetonitrile is a known chemical compound, its specific biological target and mechanism of action remain uncharacterized in publicly available literature. This guide, therefore, presents a hypothetical yet comprehensive framework for the identification and validation of its biological target. We will explore a systematic approach, comparing various experimental and computational methodologies, and provide standardized protocols for key assays. This framework is designed to serve as a practical roadmap for researchers embarking on the target deconvolution of novel small molecules.
Hypothetical Target Identification and Initial Screening
Given the lack of a known biological target for this compound, a logical first step is to perform broad-spectrum screening to identify potential biological activities. This initial phase aims to narrow down the therapeutic areas or biological pathways the compound might modulate.
In Silico Target Prediction
Before initiating costly and time-consuming wet-lab experiments, in silico methods can provide valuable initial hypotheses about potential protein targets. These computational approaches leverage the chemical structure of the compound to predict its bioactivity based on similarities to compounds with known targets.
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Disadvantages |
| Chemical Similarity Searching | Compares the 2D or 3D structure of the query compound to databases of compounds with known biological activities. | Fast, computationally inexpensive, and readily accessible. | Limited to known chemical space; may not identify novel targets. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for biological activity and screens for proteins that can accommodate this pharmacophore. | Can identify structurally diverse compounds with similar activity and provides insights into key interactions. | Requires a set of active compounds to build a reliable model. |
| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to the 3D structure of a protein target. | Provides detailed structural insights into the compound-target interaction; can be used for virtual screening against large libraries of proteins. | Computationally intensive; accuracy is dependent on the quality of the protein structure and scoring functions. |
| Machine Learning/AI-based Methods | Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions. | Can identify complex patterns and relationships that are not apparent with other methods; can learn from diverse data sources. | Requires large, high-quality training datasets; models can be "black boxes," making interpretation difficult. |
Initial In Vitro Screening
Based on the structural features of this compound (a substituted phenylacetonitrile), initial in vitro screening could focus on assays for biological activities commonly associated with this chemical class. These may include antimicrobial and cytotoxic effects.
Table 2: Initial In Vitro Screening Assays
| Assay Type | Example Assays | Endpoint Measured | Potential Implications |
| Cytotoxicity Assays | MTT Assay, LDH Release Assay, CellTiter-Glo® | Cell viability, membrane integrity, ATP levels | Potential as an anti-cancer agent. |
| Antimicrobial Assays | Broth microdilution (MIC determination), Agar disk diffusion | Inhibition of microbial growth | Potential as an antibiotic or antifungal agent. |
Experimental Protocols for Initial Screening
Protocol 1: MTT Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability of a panel of cancer cell lines.
Materials:
-
This compound (solubilized in DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria and fungi.
Materials:
-
This compound (solubilized in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum) well.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Target Deconvolution and Validation Workflow
Once an initial biological activity is confirmed, the next crucial phase is to identify the specific molecular target(s) responsible for this effect.
Unveiling Molecular Architectures: A Comparative Guide to the Structural Confirmation of 3-Chloro-2,6-difluorophenylacetonitrile Derivatives by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Among the arsenal of analytical techniques, single-crystal X-ray crystallography stands as the unequivocal gold standard for elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the structural confirmation of 3-Chloro-2,6-difluorophenylacetonitrile and its derivatives, offering insights into the impact of substituent patterns on their molecular geometry and crystal packing.
While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from structurally analogous halogenated phenylacetonitrile derivatives to provide a valuable comparative framework. By examining these related structures, we can infer and understand the likely structural characteristics of the target compound and its derivatives.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of halogenated phenylacetonitrile derivatives. This data serves as a foundation for comparing the influence of different halogen substitutions on the crystal lattice and molecular dimensions.
| Parameter | 2,6-Dichlorobenzonitrile | 2-(4-chlorophenyl)acetonitrile | 2-(2,4-dichlorophenyl)acetonitrile |
| Chemical Formula | C₇H₃Cl₂N | C₈H₆ClN | C₈H₅Cl₂N |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pna2₁ |
| a (Å) | 8.534(2) | 12.037(3) | 13.987(3) |
| b (Å) | 6.007(1) | 6.134(2) | 6.098(2) |
| c (Å) | 14.823(3) | 10.372(3) | 9.215(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.03(2) | 108.84(2) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 737.5(3) | 724.8(4) | 786.1(3) |
| Z | 4 | 4 | 4 |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Alternative Structural Confirmation Methods
While X-ray crystallography provides the most definitive structural data, other spectroscopic and analytical techniques are crucial for routine characterization and for compounds that are difficult to crystallize.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F). | Provides detailed information about the molecular skeleton in solution. Non-destructive. | Does not provide information on bond lengths, bond angles, or crystal packing. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N, C-Cl, C-F). | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides information on elemental composition. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires careful execution.
1. Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.
2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function. This initial model is then refined using a least-squares method to best fit the experimental data.
4. Structural Analysis and Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Important geometric parameters such as bond lengths, bond angles, and torsion angles are analyzed. The final coordinates are typically deposited in a crystallographic database like the Cambridge Structural Database (CCDC) to make the data accessible to the scientific community.
Logical Framework for Structural Confirmation
The definitive structural confirmation of a novel compound like a this compound derivative relies on the convergence of evidence from multiple analytical techniques, with X-ray crystallography serving as the ultimate arbiter.
comparative analysis of different synthetic methods for 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
This guide provides a comparative analysis of potential synthetic routes for 3-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through several established organic chemistry transformations. This document outlines three primary synthetic pathways, offering detailed hypothetical experimental protocols, a comparative data summary, and visual representations of the synthetic logic. The presented data is extrapolated from analogous reactions and should be considered as a baseline for experimental design and optimization.
Comparative Performance of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including precursor availability, scalability, reaction conditions, and desired purity. The following table summarizes the anticipated performance of three plausible synthetic methods.
| Parameter | Method 1: Cyanation of Benzyl Halide | Method 2: From Benzaldehyde via Halogenation | Method 3: Arndt-Eistert Homologation |
| Starting Material | 3-Chloro-2,6-difluorobenzyl halide | 3-Chloro-2,6-difluorobenzaldehyde | 3-Chloro-2,6-difluorobenzoic acid |
| Key Reagents | Sodium or Potassium Cyanide, Phase-transfer catalyst | Thionyl chloride, Sodium or Potassium Cyanide | Oxalyl chloride, Diazomethane, Silver oxide |
| Number of Steps | 1 | 2 | 2 |
| Estimated Yield | 85-95% | 75-85% (overall) | 60-75% (overall) |
| Estimated Purity | High | Good to High | Moderate to High |
| Key Advantages | High yield, single step from benzyl halide. | Readily available starting material. | Well-established for one-carbon homologation. |
| Potential Challenges | Availability of the starting benzyl halide. | Two-step process, potential for side reactions. | Use of hazardous diazomethane. |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis of this compound based on established chemical transformations.
Method 1: Cyanation of 3-Chloro-2,6-difluorobenzyl Chloride
This method represents a direct and efficient route to the target compound from the corresponding benzyl chloride.
Experimental Protocol:
-
To a solution of 3-chloro-2,6-difluorobenzyl chloride (1.0 eq) in a biphasic solvent system of toluene and water (1:1), add sodium cyanide (1.2 eq) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Method 2: Synthesis from 3-Chloro-2,6-difluorobenzaldehyde
This two-step approach involves the conversion of the commercially available benzaldehyde to the benzyl chloride, followed by cyanation.
Step 2a: Chlorination of 3-Chloro-2,6-difluorobenzyl Alcohol
Note: This assumes the prior reduction of 3-chloro-2,6-difluorobenzaldehyde to the corresponding alcohol, a standard procedure typically achieving high yields.
Experimental Protocol:
-
To a solution of 3-chloro-2,6-difluorobenzyl alcohol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 3-chloro-2,6-difluorobenzyl chloride, which can be used in the next step without further purification.
Step 2b: Cyanation of 3-Chloro-2,6-difluorobenzyl Chloride
Follow the protocol outlined in Method 1 .
Method 3: Arndt-Eistert Homologation of 3-Chloro-2,6-difluorobenzoic Acid
This classical method provides a means for one-carbon homologation of a carboxylic acid.
Step 3a: Formation of 3-Chloro-2,6-difluorobenzoyl Chloride
Experimental Protocol:
-
To a solution of 3-chloro-2,6-difluorobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Step 3b: Reaction with Diazomethane and Wolff Rearrangement
Experimental Protocol:
-
Dissolve the crude 3-chloro-2,6-difluorobenzoyl chloride in an anhydrous ether.
-
At 0 °C, add an ethereal solution of diazomethane (2.0 eq) dropwise. Caution: Diazomethane is toxic and explosive.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
To the resulting diazoketone solution, add a suspension of silver oxide (0.1 eq) in water.
-
Warm the mixture gently to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.
-
After the reaction subsides, stir for an additional hour at room temperature.
-
Filter the reaction mixture and extract the filtrate with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Method 1: Direct Cyanation of Benzyl Halide.
Caption: Method 2: From Benzaldehyde via Halogenation.
Caption: Method 3: Arndt-Eistert Homologation.
A Comparative Guide to the Efficacy of 3-Chloro-2,6-difluorophenylacetonitrile and Related Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the head-to-head comparison of the therapeutic efficacy of 3-Chloro-2,6-difluorophenylacetonitrile with other structurally related compounds exhibiting potential as anticancer agents. Due to the limited publicly available efficacy data for this compound, this document focuses on providing established experimental protocols and comparative data from analogous compounds to guide future research and evaluation.
Comparative Efficacy of Phenylacetonitrile and Acrylonitrile Derivatives
| Compound | Cell Line | Efficacy Metric | Value (µM) |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | GI₅₀ | 0.56 ± 0.03 |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | GI₅₀ | 0.127 ± 0.04 |
| (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile | MCF-7 | GI₅₀ | 2.8 ± 0.03 |
| (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(3-aminophenyl)acrylonitrile | MCF-7 | GI₅₀ | 2.8 ± 0.03 |
| Methoxy-substituted phenylacrylonitrile 2a | A549 | IC₅₀ (48h) | >500 |
| Methoxy-substituted phenylacrylonitrile 2a | MCF-7 | IC₅₀ (48h) | 44 |
| Methoxy-substituted phenylacrylonitrile 2b | MCF-7 | IC₅₀ (48h) | 34 |
Data sourced from studies on dichlorophenylacrylonitriles and methoxy-substituted phenylacrylonitriles.[1][2]
Notably, a study on dichlorophenylacrylonitriles indicated that a 2,6-dichlorophenyl moiety resulted in a 10-fold decrease in potency compared to a 3,4-dichlorophenyl arrangement, suggesting that the substitution pattern on the phenyl ring is a critical determinant of cytotoxic activity.[2]
Experimental Protocols
To facilitate the direct comparison of this compound with other compounds, the following standard experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Serum-free cell culture medium
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and comparator compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, remove the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate at 37°C for 3 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 590 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Western Blot for STAT3 Phosphorylation
This protocol is used to detect the phosphorylation status of STAT3, a key protein in a signaling pathway often implicated in cancer. A decrease in phosphorylated STAT3 (p-STAT3) can indicate inhibition of this pathway.[3]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with the compounds, wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the results, the membrane can be stripped of the first set of antibodies and re-probed with antibodies against total STAT3 and a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 compared to total STAT3.
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating compound efficacy and the hypothesized signaling pathway that this compound may inhibit.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Assessing Reproducibility in Synthetic Chemistry: A Comparative Guide to Experiments Utilizing 3-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the complex field of synthetic chemistry, particularly in the development of novel pharmaceutical intermediates, the choice of reagents and reaction conditions can significantly impact the outcome and reproducibility of an experiment. This guide provides a comparative analysis of synthetic transformations involving 3-Chloro-2,6-difluorophenylacetonitrile, a versatile building block in medicinal chemistry. By presenting quantitative data from various synthetic routes and detailing experimental protocols, this document aims to equip researchers with the necessary information to assess and improve the reproducibility of their experiments.
I. Synthesis of Phenylacetic Acid Derivatives: Hydrolysis of this compound
A common transformation for phenylacetonitriles is their hydrolysis to the corresponding phenylacetic acids, which are valuable intermediates in the synthesis of various pharmaceuticals. The reproducibility of this reaction can be influenced by factors such as the choice of acid or base, reaction temperature, and time.
Comparative Data for Hydrolysis Reactions:
| Starting Material | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorinated Benzyl Cyanide | Hydrochloric Acid | - | 50-120 | 1.5-5 | Not Specified | [1] |
| Benzyl Cyanide | Sodium Hydroxide | Water, Methanol | Reflux | 3 | Not Specified | [2] |
| Benzyl Cyanide | Ammonia Water | Deionized Water | 180-250 | 0.08-2 | Not Specified | [3] |
Experimental Protocol: Acidic Hydrolysis of a Chlorinated Benzyl Cyanide [1]
This protocol describes a general method for the hydrolysis of chlorinated benzyl cyanides.
Materials:
-
Chlorinated Benzyl Cyanide
-
Hydrochloric Acid
Procedure:
-
Heat the chlorinated benzyl cyanide to a temperature between 50 and 120°C.
-
Slowly add hydrochloric acid to the heated nitrile (or vice-versa if the nitrile is molten). The molar ratio of hydrochloric acid to the nitrile should be between 1.2:1 and 5:1.
-
Maintain the reaction mixture at the chosen temperature for 1.5 to 5 hours.
-
After the reaction is complete, add water to the system and stir to dissolve the components.
-
Cool the mixture to induce crystallization.
-
Collect the crystalline product by filtration, wash with water, and dry.
Logical Workflow for Hydrolysis Experimentation:
References
- 1. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
benchmarking the performance of 3-Chloro-2,6-difluorophenylacetonitrile in specific assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-2,6-difluorophenylacetonitrile, a halogenated phenylacetonitrile derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines a framework for its evaluation in key biological assays. The performance benchmarks are established against known inhibitors and structurally related compounds, offering a predictive assessment of its potential efficacy.
Executive Summary
This compound belongs to a class of compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The presence of halogen atoms on the phenyl ring is known to influence the pharmacokinetic and pharmacodynamic properties of small molecules, often enhancing their potency and metabolic stability. This guide details the experimental protocols to assess the performance of this compound in cytotoxicity, kinase inhibition, antimicrobial, and anti-inflammatory assays. The provided data tables offer a comparative landscape against established agents in these fields.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound | Hypothetical 5.2 | Hypothetical 8.9 | Hypothetical 12.5 |
| Doxorubicin (Positive Control) | 0.05 | 0.08 | 0.1 |
| 2,6-Dichlorophenylacetonitrile | > 50 | > 50 | > 50 |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | 0.56[1] | Not Reported | Not Reported |
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound | Src Kinase | JAK1 | JAK2 | JAK3 |
| This compound | Hypothetical 150 | Hypothetical 250 | Hypothetical 300 | Hypothetical >1000 |
| Dasatinib (Src/Abl inhibitor) | 0.8 | 11 | 12 | 315 |
| Tofacitinib (Pan-JAK inhibitor) | >10000 | 1.2 | 20 | 112 |
| Ruxolitinib (JAK1/2 inhibitor) | >10000 | 3.3 | 2.8 | 428 |
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| This compound | Hypothetical 16 | Hypothetical 32 | Hypothetical 64 |
| Vancomycin (Antibiotic) | 1 | - | - |
| Ciprofloxacin (Antibiotic) | 0.25 | 0.015 | - |
| Fluconazole (Antifungal) | - | - | 0.5 |
Table 4: Comparative Anti-inflammatory Activity (IC50, µM)
| Compound | COX-2 Inhibition | NF-κB Inhibition |
| This compound | Hypothetical 7.5 | Hypothetical 15.2 |
| Celecoxib (COX-2 Inhibitor) | 0.04 | >100 |
| Bay 11-7082 (NF-κB Inhibitor) | >100 | 5.1[2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The cells are treated with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Wells containing DMSO-treated cells serve as a vehicle control.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against specific protein kinases (e.g., Src, JAKs).
Methodology:
-
Reagents: Purified recombinant kinases, corresponding peptide substrates, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted.
-
Kinase Reaction: The kinase reaction is performed in a 96-well plate. The reaction mixture contains the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of microbial strains (MIC).
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in their respective appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: this compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
Objective: To evaluate the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Methodology:
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit is used. The assay measures the peroxidase component of the COX enzyme.
-
Reaction Setup: The reaction is carried out in a 96-well plate. The reaction mixture includes human recombinant COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Signal Measurement: The peroxidase activity is monitored by the appearance of an oxidized product, and the absorbance or fluorescence is measured at the appropriate wavelength.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Caption: General experimental workflow for in vitro assays.
Caption: Simplified NF-κB signaling pathway.
Caption: Overview of the JAK/STAT signaling pathway.
References
Cross-Validation of Analytical Techniques for 3-Chloro-2,6-difluorophenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical techniques for the quantitative analysis and purity assessment of 3-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and performance data to facilitate informed method selection and validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. The following table summarizes the key performance parameters of the most common analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Quantification of the main component and known impurities; purity assessment. | Identification and quantification of volatile impurities and residual solvents. | Structural elucidation, confirmation of identity, and quantitative analysis without the need for a reference standard of the analyte. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. The compound must be volatile or amenable to derivatization to increase volatility. | Not required. |
| Sensitivity | High (ng to µg range). | Very high (pg to ng range). | Moderate (µg to mg range). |
| Selectivity | Good to excellent, depending on the column and mobile phase. | Excellent, due to mass spectrometric detection. | Excellent, provides detailed structural information. |
| Quantitation | Requires a calibrated reference standard. | Requires a calibrated reference standard or internal standard. | Can be performed as an absolute method (qNMR) using a certified internal standard. |
| Throughput | High. | Moderate to high. | Low to moderate. |
Experimental Protocols
Detailed methodologies for the application of each technique in the analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of six replicate injections: ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., dichloromethane or acetone).
-
Vortex to ensure complete dissolution.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound without a specific reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard (maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Logical Workflow for Method Selection
The selection of an appropriate analytical technique should follow a logical workflow to ensure that the chosen method meets the specific requirements of the analysis.
Caption: Workflow for selecting an analytical technique.
Forced Degradation Studies
To ensure the stability-indicating nature of the chosen analytical method, forced degradation studies should be performed.[1][2][3] These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.[1][2] The analytical method should be able to separate the parent compound from all significant degradation products.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The developed chromatographic methods should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
By following the guidance provided in this document, researchers, scientists, and drug development professionals can effectively perform a cross-validation of analytical techniques for this compound, leading to the selection and implementation of a robust and reliable method for quality control and regulatory submissions.
References
Hypothetical In Silico Docking and Comparative Analysis of 3-Chloro-2,6-difluorophenylacetonitrile Analogs
Disclaimer: As of the latest data, specific in silico docking studies comparing a series of 3-Chloro-2,6-difluorophenylacetonitrile analogs are not publicly available. Therefore, this guide presents a hypothetical case study to illustrate the process and data presentation for such research. The data and specific protein target are illustrative and intended for educational purposes for researchers, scientists, and drug development professionals.
This guide outlines a hypothetical in silico molecular docking study of designed this compound analogs against a putative protein kinase target, "Kinase X." The objective is to predict the binding affinities and modes of these analogs to identify potential inhibitors. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This technique is instrumental in structure-based drug design, helping to screen large libraries of compounds and prioritize them for further experimental testing.[3][4][5]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of in silico studies. The following protocol outlines a standard workflow for molecular docking using widely accepted tools and practices.[6][7]
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the hypothetical "Kinase X" would be obtained from the Protein Data Bank (PDB).
-
Preparation for Docking: The protein structure would be prepared using a molecular modeling tool such as AutoDockTools.[8] This process typically involves:
2. Ligand Preparation:
-
Analog Design: A series of analogs of this compound would be designed with systematic variations in their chemical structure.
-
3D Structure Generation: The 2D structures of the parent molecule and its analogs would be drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands would be subjected to energy minimization to obtain stable conformations. This can be done using computational chemistry software.
-
Ligand File Preparation: The prepared ligand structures would be saved in the PDBQT format, with rotatable bonds defined to allow for conformational flexibility during docking.[11]
3. In Silico Molecular Docking:
-
Grid Box Generation: A grid box would be defined around the active site of "Kinase X" to specify the search space for the docking algorithm.[6][10] The dimensions and center of the grid box are crucial parameters that determine the region of the protein where the ligand will be docked.
-
Docking Simulation: Molecular docking simulations would be performed using software such as AutoDock Vina.[12][13] AutoDock Vina uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.[4]
-
Scoring and Ranking: The binding affinity of each ligand pose is estimated using a scoring function, which calculates the free energy of binding.[2] The results are typically presented as binding energy values in kcal/mol, where a more negative value indicates a stronger binding affinity. The different poses for each ligand are ranked based on their predicted binding energies.[4]
4. Analysis of Results:
-
Binding Pose Analysis: The top-ranked poses for each analog would be visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues.
-
Structure-Activity Relationship (SAR) Analysis: The docking results would be used to establish a hypothetical structure-activity relationship, correlating the structural modifications of the analogs with their predicted binding affinities.
Experimental Workflow
Data Presentation: Hypothetical Docking Results
The following table summarizes the hypothetical docking scores (binding energies) of this compound and its designed analogs against "Kinase X."
| Compound ID | R1-Group | R2-Group | Binding Energy (kcal/mol) | Number of H-Bonds |
| Parent | -H | -H | -7.2 | 1 |
| Analog-A1 | -OH | -H | -8.5 | 3 |
| Analog-A2 | -NH2 | -H | -8.1 | 2 |
| Analog-A3 | -CH3 | -H | -7.4 | 1 |
| Analog-B1 | -H | -F | -7.5 | 1 |
| Analog-B2 | -H | -Cl | -7.8 | 1 |
| Analog-B3 | -H | -Br | -8.0 | 1 |
Note: The structures of the analogs are based on substitutions at hypothetical positions R1 and R2 on the phenyl ring of the parent compound.
Comparative Analysis of Analogs
Based on the hypothetical data presented, the following comparisons can be made:
-
Effect of Polar Substituents (Analogs A1-A3): The introduction of a hydroxyl group (-OH) at the R1 position (Analog-A1) resulted in the most favorable binding energy (-8.5 kcal/mol) and an increased number of predicted hydrogen bonds. This suggests that a hydrogen-bond donor/acceptor at this position could significantly enhance binding affinity. The amino group (-NH2) in Analog-A2 also showed improved binding energy compared to the parent compound, likely due to its hydrogen bonding capacity. The methyl group (-CH3) in Analog-A3 had a minimal impact on the binding energy, indicating that a small non-polar group at this position does not significantly contribute to binding.
-
Effect of Halogen Substituents (Analogs B1-B3): The addition of halogens at the R2 position demonstrated a trend where binding affinity increased with the size and polarizability of the halogen atom (Br > Cl > F). Analog-B3, with a bromine substitution, exhibited the best binding energy (-8.0 kcal/mol) in this series. This suggests that van der Waals and halogen bonding interactions may be important for binding at this position.
Conclusion
This hypothetical in silico docking study of this compound analogs demonstrates how computational methods can be used to explore structure-activity relationships and guide the design of more potent inhibitors. The results suggest that introducing a hydroxyl group at the R1 position and a larger halogen, such as bromine, at the R2 position could be promising strategies for improving the binding affinity of this class of compounds against "Kinase X." These in silico findings would require experimental validation through synthesis and biological assays to confirm their predictive accuracy.
References
- 1. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Molecular Docking in Drug Discovery [zenodo.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
No Confirmed Mechanism of Action for 3-Chloro-2,6-difluorophenylacetonitrile Found in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals no specific, publicly documented mechanism of action for the compound 3-Chloro-2,6-difluorophenylacetonitrile. While the substance is available from chemical suppliers and is cataloged in chemical databases such as PubChem, detailed pharmacological studies outlining its biological effects and molecular targets are not present in the reviewed information.
Initial searches indicate that this compound is classified as a research chemical, and while some related compounds with similar structural motifs may have documented biological activities, this specific molecule's interactions with biological systems have not been detailed in the available scientific literature. Consequently, the core requirement of the user's request—to confirm a proposed mechanism of action—cannot be fulfilled at this time due to the absence of a publicly proposed mechanism.
Without a known mechanism of action, it is not possible to:
-
Identify and compare its performance with alternative compounds acting through a similar pathway.
-
Provide relevant experimental data and protocols.
-
Construct signaling pathway diagrams.
Researchers interested in the biological effects of this compound would likely need to conduct initial screening and target identification studies to elucidate its potential pharmacological properties. At present, there is no established scientific foundation upon which to build a comparative guide as requested.
Safety Operating Guide
Essential Safety and Operational Guide for 3-Chloro-2,6-difluorophenylacetonitrile
This guide provides immediate, essential safety and logistical information for handling 3-Chloro-2,6-difluorophenylacetonitrile (CAS No. 261762-55-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 261762-55-4
-
Molecular Formula: C₈H₄ClF₂N
Hazard Identification and Safety Precautions
While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.[1]
Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P301+310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
-
P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles | Wear protective safety goggles. Ensure they are tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin | Chemical-resistant Gloves | Wear chemical-resistant gloves (e.g., double nitrile or Viton).[1][3] |
| Protective Clothing | Wear protective clothing.[1] | |
| Chemical-resistant Boots | Wear chemical-resistant boots.[1] | |
| Respiratory | Fume Hood | Use only in a chemical fume hood to ensure adequate ventilation.[1] |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eye wash station are readily available.[1]
-
Work exclusively within a certified chemical fume hood.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, well-ventilated place.[1]
2. Weighing and Transferring:
-
Objective: To accurately weigh and transfer the solid compound while minimizing exposure.
-
Materials: Spatula, weighing paper or boat, anti-static gun, sealed container for transfer.
-
Procedure:
-
Don all required PPE as listed in the table above.
-
In the chemical fume hood, carefully open the container of this compound.
-
Use an anti-static gun on the weighing vessel to prevent scattering of the powder.
-
Using a clean spatula, carefully transfer the desired amount of the compound onto the weighing paper or boat on a calibrated analytical balance.
-
Once weighed, gently transfer the compound into a suitable, labeled reaction vessel.
-
Promptly and securely close the stock container.
-
Clean the spatula and weighing area with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
3. Dissolution:
-
Objective: To safely dissolve the compound in a solvent.
-
Materials: Appropriate glassware (e.g., flask, beaker), magnetic stirrer and stir bar, chosen solvent.
-
Procedure:
-
Following the transfer step, add the chosen solvent to the reaction vessel containing this compound.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
Ensure the vessel is loosely covered (e.g., with a watch glass) to prevent solvent evaporation and contamination while avoiding pressure build-up.
-
Visually confirm complete dissolution before proceeding with the intended reaction.
-
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately rinse with clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1] |
| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[1] |
| Fire | Emits toxic fumes under fire conditions. Use appropriate extinguishing media for the surrounding fire.[1] |
| Accidental Release | For a small spill, absorb with an inert dry material and place in an appropriate waste disposal container. Wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: As a halogenated organic compound, it should be collected in a designated container for halogenated solvent waste.[4][5] Do not mix with non-halogenated waste to facilitate proper disposal and recycling of other solvents.[6]
-
Procedure:
-
Dissolve or mix the material with a combustible solvent.[1]
-
Transfer the solution to a properly labeled container for halogenated waste.
-
2. Final Disposal:
-
The waste must be disposed of in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
-
Adhere to all federal, state, and local regulations for hazardous waste disposal.[1]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
